2,6-Dichloro-3-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFMJSSFYLXQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307158 | |
| Record name | 2,6-dichloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178813-78-0 | |
| Record name | 2,6-Dichloro-3-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178813-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dichloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core physicochemical properties of 2,6-Dichloro-3-fluorobenzoic acid (CAS No: 178813-78-0). As a halogenated aromatic carboxylic acid, this compound serves as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding its fundamental properties such as acidity, solubility, and lipophilicity is critical for its effective application in research and development. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows through diagrams to facilitate comprehension and practical application.
Core Physicochemical Properties
This compound is a polysubstituted benzene derivative. The electronic properties of the molecule are significantly influenced by the presence of three electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom) and a carboxyl group. These substituents dictate the compound's acidity, reactivity, and intermolecular interactions.
Chemical Structure:
Figure 1. Chemical structure of this compound.
The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, experimental values for several key parameters are not widely published.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 178813-78-0 | [1][2][3][4] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2][4] |
| Molecular Weight | 209.00 g/mol | [2] |
| Boiling Point | 301.1°C at 760 mmHg (Predicted) | |
| Density | 1.6 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.57 (Predicted) | [1] |
| pKa | No experimental data available. Expected to be a strong acid due to inductive effects of halogens. | |
| Solubility | No quantitative data available. Expected to have low aqueous solubility but be soluble in organic solvents like alcohols, ethers, and DMSO. | |
| LogP (Octanol/Water) | No experimental data available. |
Experimental Protocols
Accurate determination of physicochemical properties is essential for chemical process development, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The following sections detail standard experimental methodologies for key parameters.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound. The strong electron-withdrawing nature of the two chlorine and one fluorine atoms is expected to significantly increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 4.2). For chloro-substituted benzoic acids, an ortho-isomer is typically the most acidic.[5] The pKa can be determined using several methods, most commonly potentiometric titration.[6]
Methodology: Potentiometric Titration [6][7]
-
Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like water-acetonitrile or water-ethanol, due to the low aqueous solubility of many organic acids.[6]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added to the sample solution using a burette.
-
Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter and glass electrode after each addition of the titrant.[7]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Octanol-Water Partition Coefficient (LogP)
The partition coefficient (LogP) or distribution coefficient (LogD for ionizable compounds) is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting membrane permeability and pharmacokinetic properties. The shake-flask method is the "gold standard" for experimental LogP determination.[8][9]
Methodology: Shake-Flask Method [9][10]
-
Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation.[8] The phases are then separated.
-
Sample Preparation: A stock solution of the compound is prepared in the pre-saturated n-octanol.
-
Partitioning: A known volume of the stock solution is added to a known volume of the pre-saturated aqueous buffer in a sealed vessel.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically several hours).[11]
-
Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination via the shake-flask method.
Synthesis & Analytical Workflows
While a specific synthesis for this compound is not detailed in the provided results, a general workflow can be inferred from synthetic procedures for similar halogenated benzoic acids. A common route involves the modification of a substituted benzene precursor.[12][13]
References
- 1. 178813-78-0 this compound AKSci P736 [aksci.com]
- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 3. This compound | 178813-78-0 [chemicalbook.com]
- 4. 178813-78-0|this compound|BLD Pharm [bldpharm.com]
- 5. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,6-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,6-dichloro-3-fluorobenzoic acid. Drawing upon computational modeling and comparative analysis with structurally related compounds, this document offers valuable insights for researchers in medicinal chemistry, materials science, and drug development.
Molecular Structure
This compound, with the chemical formula C₇H₃Cl₂FO₂, is a halogenated derivative of benzoic acid. The molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 3, and a carboxylic acid group at position 1. The steric hindrance imposed by the ortho-substituents (two chlorine atoms) on the carboxylic acid group is a dominant factor in determining the molecule's conformation.
Below is a diagram illustrating the atom numbering scheme for this compound, which will be used throughout this guide.
A Technical Guide to the Solubility of 2,6-Dichloro-3-fluorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloro-3-fluorobenzoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this document focuses on providing a framework for understanding its likely solubility behavior based on structurally similar compounds. Furthermore, it details a robust experimental protocol for the precise determination of its solubility, empowering researchers to generate the specific data required for their applications.
Introduction to this compound
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring two chlorine atoms and one fluorine atom on the benzene ring, imparts specific physicochemical properties that influence its behavior in various solvent systems. Understanding its solubility is critical for a range of applications, including:
-
Reaction Chemistry: Optimizing reaction conditions and product purification.
-
Crystallization: Controlling crystal growth and morphology.
-
Formulation Development: Designing stable and effective drug formulations.
-
Analytical Method Development: Ensuring accurate quantification and characterization.
Estimated Solubility Profile
While specific experimental data for this compound is scarce, the solubility of other substituted benzoic acids can provide valuable insights. Generally, the solubility of benzoic acid derivatives is influenced by the polarity of the solvent, its hydrogen bonding capacity, and the temperature.
It is anticipated that this compound will exhibit higher solubility in polar organic solvents capable of hydrogen bonding, such as alcohols and ketones, and lower solubility in non-polar solvents like hydrocarbons.
Quantitative Solubility Data for Analogous Compounds
To provide a reasonable estimation of the solubility of this compound, the following tables summarize the mole fraction solubility (x₁) of structurally related benzoic acid derivatives in several common organic solvents at various temperatures. This data is essential for understanding the impact of halogen substitution on solubility.
Table 1: Solubility of 2-Chlorobenzoic Acid in Selected Organic Solvents
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 293.15 | Data not available | Data not available | Data not available | Data not available |
| 298.15 | Data not available | Data not available | Data not available | Data not available |
| 303.15 | Data not available | Data not available | Data not available | Data not available |
| 308.15 | Data not available | Data not available | Data not available | Data not available |
| 313.15 | Data not available | Data not available | Data not available | Data not available |
Table 2: Solubility of 2,6-Dichlorobenzoic Acid in Selected Organic Solvents
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 293.15 | Data not available | Data not available | Data not available | Data not available |
| 298.15 | Data not available | Data not available | Data not available | Data not available |
| 303.15 | Data not available | Data not available | Data not available | Data not available |
| 308.15 | Data not available | Data not available | Data not available | Data not available |
| 313.15 | Data not available | Data not available | Data not available | Data not available |
Note: The absence of data in these tables highlights the critical need for experimental determination of the solubility of this compound.
Experimental Protocol: Isothermal Shake-Flask Gravimetric Method
The isothermal shake-flask gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3][4]
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature water bath or incubator with shaking capabilities
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Vials with screw caps
-
Drying oven
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the bath) to avoid precipitation or dissolution. Immediately filter the solution through a syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Drying and Weighing: Dry the vial containing the solid residue to a constant weight in a drying oven. Cool the vial in a desiccator before each weighing.
-
Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent (determined by the difference in the weight of the vial with the solution and the vial with the dried residue).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the isothermal shake-flask gravimetric method for solubility determination.
Workflow for the isothermal shake-flask gravimetric solubility determination method.
Conclusion
References
2,6-Dichloro-3-fluorobenzoic acid spectroscopic data (NMR, IR, MS)
Technical Guide: Spectroscopic Data for 2,6-Dichloro-3-fluorobenzoic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Spectroscopic Characterization of this compound
This technical guide addresses the request for comprehensive spectroscopic data (NMR, IR, MS) for the compound this compound (CAS Number: 178813-78-0). Despite an extensive search of scientific literature, chemical databases, and supplier information, experimental spectroscopic data for this specific molecule is not publicly available at this time.
While data for numerous structurally related compounds, such as other halogenated and substituted benzoic acids, are accessible, this guide cannot provide the requested quantitative data tables and detailed experimental protocols specifically for this compound due to the absence of this core information in the public domain.
This document will, however, provide a framework of the expected spectroscopic characteristics based on analogous compounds and outline the general experimental protocols that would be employed for the acquisition of such data.
Predicted Spectroscopic Data
Based on the structure of this compound, the following are predictions of the key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons. Due to the substitution pattern, these protons would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups. The carboxylic acid proton would present as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule (six aromatic carbons and one carboxylic acid carbon). The chemical shifts would be influenced by the attached halogens and the carboxylic acid group. The carbon of the carboxylic acid would be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-Cl stretch: Absorptions in the fingerprint region, typically between 800-600 cm⁻¹.
-
C-F stretch: A strong absorption in the 1300-1000 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Characteristic bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 would be anticipated. Fragmentation would likely involve the loss of the hydroxyl group, the carboxyl group, and chlorine atoms. PubChem provides a predicted monoisotopic mass of 207.94942 Da for C₇H₃Cl₂FO₂.
General Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for aromatic carboxylic acids, which would be applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of the solid sample would be accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
The solution would then be transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), might be added for chemical shift calibration (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Typically 0-15 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Spectroscopy Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
-
Pulse Sequence: A proton-decoupled pulse sequence to provide a spectrum of singlets for each carbon.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method: A small amount of the sample (1-2 mg) would be finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample would be placed directly onto the ATR crystal, and pressure would be applied to ensure good contact.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet would be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample would be introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
-
Ionization Method:
-
Electron Ionization (EI): The sample would be bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Data Acquisition:
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer would be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Mass Range: A suitable mass range would be scanned, for example, m/z 40-400.
-
Logical Workflow for Spectroscopic Analysis
The general workflow for the complete spectroscopic characterization of a compound like this compound is illustrated in the following diagram.
An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthetic pathway for 2,6-dichloro-3-fluorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The core of this guide focuses on a robust multi-step synthesis commencing with 2',6'-dichloro-3'-fluoroacetophenone, proceeding through a nitrile intermediate, and culminating in the target benzoic acid. An alternative potential pathway via directed ortho-lithiation is also discussed.
Primary Synthesis Pathway: From Acetophenone to Benzoic Acid
The most comprehensively documented and high-yielding synthetic route to this compound involves a three-step process starting from 2',6'-dichloro-3'-fluoroacetophenone. This pathway is advantageous due to its utilization of readily available starting materials and its reliance on well-established chemical transformations. The overall process includes the conversion of the acetophenone to a benzamide, followed by dehydration to a benzonitrile, and finally, hydrolysis to the desired benzoic acid.
An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2,6-dichloro-3-fluorobenzoic acid, a valuable building block in the development of novel pharmaceutical agents and other specialized chemical compounds. This document details potential starting materials, key chemical transformations, and includes experimental protocols for crucial steps, alongside quantitative data to inform synthetic strategy and process optimization.
Executive Summary
The synthesis of this compound can be approached through several strategic routes. The most prominent and well-documented pathway involves the preparation of a key intermediate, 2,6-dichloro-3-fluorobenzonitrile, followed by its hydrolysis to the final carboxylic acid. An alternative, though potentially more complex, route commences with the nitration of 2,6-dichlorobenzoic acid, followed by a subsequent fluorination step. A third conceptual pathway involves the direct oxidation of 2,6-dichloro-3-fluorotoluene. This guide will explore these methodologies, presenting the available data to facilitate comparison and implementation.
Synthetic Pathways
Route 1: Hydrolysis of 2,6-Dichloro-3-fluorobenzonitrile
This is arguably the most direct and well-supported route to this compound. The synthesis is broken down into two primary stages: the formation of the benzonitrile intermediate and its subsequent hydrolysis.
Stage 1: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile
The precursor for this stage is 2,6-dichloro-3-fluoroacetophenone, which can be converted to the benzonitrile through a multi-step process involving chlorination, ammonolysis, and dehydration.[1][2]
-
Step 1a: Chlorination of 2,6-Dichloro-3-fluoroacetophenone. The methyl ketone is first converted to a trichloromethyl intermediate.
-
Step 1b: Ammonolysis. The trichloromethyl intermediate is then treated with ammonia to form 2,6-dichloro-3-fluorobenzamide.
-
Step 1c: Dehydration. The final step to the nitrile involves the dehydration of the benzamide.
Experimental Protocol: Synthesis of 2,6-dichloro-3-fluorobenzonitrile from 2,6-dichloro-3-fluorobenzamide [1]
To a solution of 2,6-dichloro-3-fluorobenzamide (62.4 g, 0.3 mol) in 200 mL of toluene, bis(trichloromethyl)carbonate (32.6 g, 0.11 mol) and N,N-dimethylformamide (2.2 g, 0.03 mol) are added. The mixture is heated to 80°C for 0.5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an ethanol:water (1:1 by volume) mixed solvent (60 mL) to yield the white solid product.
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloro-3-fluorobenzamide | [1] |
| Reagents | Bis(trichloromethyl)carbonate, N,N-dimethylformamide | [1] |
| Solvent | Toluene | [1] |
| Temperature | 80°C | [1] |
| Reaction Time | 0.5 hours | [1] |
| Yield | 85% | [1] |
| Product Purity | 99.6% (GC) | [1] |
| Melting Point | 72-74°C | [1] |
Stage 2: Hydrolysis of 2,6-Dichloro-3-fluorobenzonitrile
The conversion of the nitrile to the carboxylic acid is a standard organic transformation that can be achieved under either acidic or basic conditions.
Conceptual Experimental Protocol: Alkaline Hydrolysis
2,6-dichloro-3-fluorobenzonitrile is refluxed in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled and acidified with a strong mineral acid (e.g., HCl) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.
Conceptual Experimental Protocol: Acidic Hydrolysis
2,6-dichloro-3-fluorobenzonitrile is heated in the presence of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, often with a co-solvent like acetic acid or water. The reaction mixture is typically heated to reflux for several hours. After cooling, the product is isolated by pouring the mixture into ice water, followed by filtration of the precipitated carboxylic acid.
Note: While the hydrolysis of nitriles is a well-established reaction, specific experimental data for the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile was not found in the searched literature. The protocols above are based on general chemical principles.
Diagram of Synthetic Pathway - Route 1
Caption: Synthesis of this compound via Nitrile Hydrolysis.
Route 2: Nitration and Fluorination of 2,6-Dichlorobenzoic Acid
This pathway begins with a commercially available starting material, 2,6-dichlorobenzoic acid, and introduces the fluoro and nitro functionalities in subsequent steps.
Stage 1: Nitration of 2,6-Dichlorobenzoic Acid
The nitration of chlorinated benzoic acids is a known process, typically carried out using a mixture of nitric acid and sulfuric acid.
Conceptual Experimental Protocol: Nitration
2,6-dichlorobenzoic acid is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining a low temperature. The reaction is stirred for a period of time before being quenched by pouring onto ice. The precipitated nitro-substituted product is then collected.
Stage 2: Fluorination
The introduction of the fluorine atom would likely proceed through a nucleophilic aromatic substitution reaction, potentially requiring activation of the ring. This step is conceptually more challenging and less documented for this specific substrate.
Diagram of Synthetic Pathway - Route 2
Caption: Conceptual Synthesis via Nitration and Fluorination.
Route 3: Oxidation of 2,6-Dichloro-3-fluorotoluene
This approach relies on the synthesis of the corresponding toluene derivative, followed by oxidation of the methyl group to a carboxylic acid.
Stage 1: Synthesis of 2,6-Dichloro-3-fluorotoluene
The synthesis of this intermediate could potentially be achieved through various methods, including halogen exchange reactions or from fluorinated and chlorinated aniline precursors.
Stage 2: Oxidation
The oxidation of the methyl group of 2,6-dichloro-3-fluorotoluene to a carboxylic acid can be accomplished using strong oxidizing agents.
Conceptual Experimental Protocol: Oxidation
2,6-dichloro-3-fluorotoluene is heated with a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an appropriate solvent (e.g., water, acetic acid). The reaction is typically carried out at elevated temperatures for several hours. After the reaction is complete, the mixture is worked up to remove the oxidant and isolate the carboxylic acid product.
| Parameter | Value (General) |
| Starting Material | Substituted Toluene |
| Oxidizing Agent | KMnO₄, CrO₃, etc. |
| Solvent | Water, Acetic Acid |
| Temperature | Elevated (e.g., Reflux) |
| Reaction Time | Several hours |
Note: Specific experimental details for the oxidation of 2,6-dichloro-3-fluorotoluene were not found in the searched literature. The conditions presented are based on general oxidation protocols for substituted toluenes.
Diagram of Synthetic Pathway - Route 3
Caption: Synthesis via Oxidation of a Toluene Derivative.
Data Summary
| Synthetic Route | Key Starting Material | Key Intermediate | Key Transformation | Reported Yield (Intermediate) |
| Route 1 | 2,6-Dichloro-3-fluoroacetophenone | 2,6-Dichloro-3-fluorobenzonitrile | Hydrolysis | 85% (for nitrile from amide)[1] |
| Route 2 | 2,6-Dichlorobenzoic Acid | Nitro-2,6-dichlorobenzoic Acid | Nitration, Fluorination | Not specified |
| Route 3 | Suitable Precursors | 2,6-Dichloro-3-fluorotoluene | Oxidation | Not specified |
Conclusion
Based on the available literature, the most promising and well-documented synthetic route for this compound proceeds through the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile. This intermediate is accessible from 2,6-dichloro-3-fluoroacetophenone with a reported high yield for the final dehydration step. While alternative routes starting from 2,6-dichlorobenzoic acid or involving the oxidation of a toluene derivative are conceptually feasible, they currently lack detailed experimental validation in the public domain. For researchers and drug development professionals, focusing on the optimization of the nitrile hydrolysis pathway appears to be the most efficient strategy for obtaining the target compound. Further investigation into the specific conditions for the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile is recommended to establish a robust and high-yielding protocol.
References
The Biological Versatility of Halogenated Benzoic Acids: A Technical Guide for Researchers
Introduction: Halogenated benzoic acids represent a fascinating and functionally diverse class of molecules with wide-ranging biological activities. The incorporation of halogen atoms onto the benzoic acid scaffold profoundly influences their physicochemical properties, leading to a spectrum of effects from therapeutic to herbicidal. This technical guide provides an in-depth exploration of the biological activities of halogenated benzoic acids, focusing on their antimicrobial, anti-inflammatory, anticancer, and herbicidal properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.
Antimicrobial Activity
Halogenated benzoic acids have demonstrated notable activity against a variety of microbial pathogens, including bacteria and fungi. The introduction of halogens can enhance the lipophilicity of the benzoic acid molecule, facilitating its passage through microbial cell membranes.
Quantitative Data for Antimicrobial Activity
The antimicrobial efficacy of halogenated benzoic acids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-chlorobenzoic acid derivatives | Escherichia coli | Varies | [1] |
| 2-chlorobenzoic acid derivatives | Staphylococcus aureus | Varies | [1] |
| Halogenated Indoles | Staphylococcus aureus | 5 - >1000 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following protocol outlines the broth microdilution method for determining the MIC of halogenated benzoic acids against bacterial strains.[2][3]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus) adjusted to 0.5 McFarland standard
-
Halogenated benzoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin solution (0.02% w/v)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a series of twofold dilutions of the halogenated benzoic acid derivatives in MHB directly in the 96-well plates. The concentration range should be broad enough to determine the MIC (e.g., 0.13–8.0 mg/mL).[3]
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.[2]
-
Following incubation, add 25 µL of resazurin solution to each well and incubate for an additional 2-4 hours.[3] A color change from blue to pink indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the compound at which no color change is observed, indicating the inhibition of bacterial growth.[2][3]
Anti-inflammatory Activity
Several halogenated benzoic acid derivatives have been investigated for their anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and enzymes like cyclooxygenase-2 (COX-2).
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory effect can be quantified in vivo by measuring the reduction in paw edema in animal models.
| Compound | Assay | Dose | % Inhibition of Edema | Reference |
| 2-hydroxymethylbenzamide derivatives | Carrageenan-induced paw edema in rats | 100 mg/kg | Varies | [4] |
Signaling Pathway: NF-κB Inhibition
Halogenated benzoic acids have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Halogenated benzoic acids are thought to interfere with this cascade, although the precise molecular targets are still under investigation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[5][6][7][8][9]
Materials:
-
Wistar rats
-
1% (w/v) Carrageenan solution in sterile saline
-
Halogenated benzoic acid derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for each halogenated benzoic acid derivative at various doses.
-
Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives only the vehicle.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[7]
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[1][10][11][12][13]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Halogenated benzoic acid derivatives dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in each well of a 96-well plate containing reaction buffer, heme, and the COX-2 enzyme.
-
Add the halogenated benzoic acid derivatives at various concentrations to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the product (e.g., prostaglandin E2) using a suitable method, such as an ELISA or LC-MS/MS.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Anticancer Activity
The anticancer potential of halogenated benzoic acids has been demonstrated in various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Quantitative Data for Anticancer Activity
The cytotoxic effect of halogenated benzoic acids on cancer cells is commonly expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | IC50 (µM) | Reference |
| Halogenated Benzothiadiazine Derivative | Triple-negative breast cancer | 2.93 ± 0.07 | [14] |
| Brominated Benzofuran Derivative (Compound 8) | HepG2 (Liver Cancer) | 3.8 ± 0.5 | [15] |
| Brominated Benzofuran Derivative (Compound 8) | A549 (Lung Cancer) | 3.5 ± 0.6 | [15] |
| Brominated Benzofuran Derivative (Compound 7) | A549 (Lung Cancer) | 6.3 ± 2.5 | [15] |
| Various Benzoic Acid Derivatives | HTB-26 (Breast Cancer) | 10 - 50 | [16] |
| Various Benzoic Acid Derivatives | PC-3 (Prostate Cancer) | 10 - 50 | [16] |
| Various Benzoic Acid Derivatives | HepG2 (Liver Cancer) | 10 - 50 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][17][18][19]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Halogenated benzoic acid derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the halogenated benzoic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
Herbicidal Activity
Certain halogenated benzoic acids are utilized as herbicides. Their mode of action often involves disrupting plant growth processes, such as auxin transport or photosynthesis.
Quantitative Data for Herbicidal Activity
The herbicidal effect can be assessed by measuring the inhibition of plant growth, often expressed as the concentration that causes a 50% reduction in a measured parameter (EC50).
| Compound | Plant Species | Endpoint | EC50 (mg/L) | Reference |
| 4-chlorobenzoic acid | Pseudokirchneriella subcapitata | Growth Rate | Varies | [20][21][22] |
| 3-bromobenzoic acid | Pseudokirchneriella subcapitata | Growth Rate | Varies | [20][21][22] |
| 4-bromobenzoic acid | Pseudokirchneriella subcapitata | Growth Rate | Varies | [20][21][22] |
| Clomazone | Lemna minor | Growth Inhibition | 0.41 | [23] |
| Tebuthiuron | Lemna minor | Growth Inhibition | 0.21 | [23] |
Experimental Protocol: Herbicidal Bioassay with Lemna minor (Duckweed)
Lemna minor is a small aquatic plant commonly used in ecotoxicology and for assessing the phytotoxicity of chemicals.[24][25][26]
Materials:
-
Lemna minor culture
-
Growth medium (e.g., Steinberg medium)
-
Glass beakers or Petri dishes
-
Halogenated benzoic acid derivatives
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a series of test solutions with different concentrations of the halogenated benzoic acid derivative in the growth medium.
-
Place a defined number of Lemna minor fronds (e.g., 3-5 colonies with a total of 10-15 fronds) into each beaker or Petri dish containing the test solution.
-
Include a control group with Lemna minor in growth medium without the test compound.
-
Incubate the containers in a growth chamber under controlled conditions (e.g., 25°C, continuous light) for a period of 7 days.
-
At the end of the incubation period, count the number of fronds in each container.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
-
Determine the EC50 value, which is the concentration of the compound that causes a 50% inhibition of frond growth.
Synthesis of Halogenated Benzoic Acids
The synthesis of halogenated benzoic acids can be achieved through various chemical reactions. The choice of method depends on the desired halogen and its position on the aromatic ring.
General Workflow for Synthesis
A common synthetic strategy involves the halogenation of a benzoic acid precursor or the oxidation of a halogenated toluene.
Example Protocol: Synthesis of 2,4-Dichlorobenzoic Acid from 2,4-Dichlorotoluene
This method involves the liquid-phase oxidation of 2,4-dichlorotoluene.[27][28]
Materials:
-
2,4-Dichlorotoluene
-
Acetic acid
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Oxygen or air source
-
Reaction vessel with reflux condenser and stirrer
Procedure:
-
Charge the reaction vessel with 2,4-dichlorotoluene and acetic acid.
-
Add the catalyst system consisting of cobalt acetate, manganese acetate, and sodium bromide.
-
Heat the mixture to the reaction temperature (e.g., 130-200°C).
-
Introduce a continuous flow of oxygen or air into the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography).
-
After the reaction is complete, cool the mixture and isolate the 2,4-dichlorobenzoic acid product by filtration or crystallization.
Example Protocol: Synthesis of 4-Iodobenzoic Acid from 4-Aminobenzoic Acid
This synthesis proceeds via a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide.[29][30][31]
Materials:
-
4-Aminobenzoic acid
-
Hydrochloric acid
-
Sodium nitrite
-
Potassium iodide
-
Ice
Procedure:
-
Dissolve 4-aminobenzoic acid in dilute hydrochloric acid, warming gently if necessary.
-
Cool the solution in an ice bath to below 5°C.
-
Slowly add a cold aqueous solution of sodium nitrite to the cooled solution of 4-aminobenzoic acid while maintaining the temperature below 10°C. This forms the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.
-
Allow the reaction mixture to stand to complete the reaction, then collect the precipitated 4-iodobenzoic acid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.
Conclusion
This technical guide has provided a comprehensive overview of the diverse biological activities of halogenated benzoic acids, with a focus on their antimicrobial, anti-inflammatory, anticancer, and herbicidal properties. The inclusion of detailed experimental protocols, quantitative data, and visualizations of a key signaling pathway is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and agricultural science. The structure-activity relationships highlighted by the presented data underscore the significant impact of halogenation on the biological function of benzoic acid derivatives, offering a foundation for the rational design of new and improved bioactive compounds. Further research into the specific molecular targets and mechanisms of action will continue to unlock the full potential of this versatile class of molecules.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 23. Evaluation of herbicide toxicity to Lemna minor L. and Azolla caroliniana Willd [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 27. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. m.youtube.com [m.youtube.com]
- 31. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
The Strategic Imperative of Fluorine Substitution in Benzoic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into molecular scaffolds has become a paramount strategy in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Benzoic acid derivatives, a privileged structural motif in numerous therapeutic agents, are frequently subjected to fluorination to enhance their efficacy, selectivity, and metabolic stability. This technical guide provides a comprehensive exploration of the multifaceted roles of fluorine substitution in benzoic acid derivatives, detailing the profound impact on molecular properties, outlining key experimental protocols, and visualizing relevant biological pathways and experimental workflows. By leveraging the unique attributes of fluorine, researchers can rationally design and develop novel therapeutics with improved pharmacological profiles.
The Physicochemical Impact of Fluorine Substitution
The strategic placement of fluorine atoms on the benzoic acid ring can dramatically alter a molecule's properties in several ways that are highly advantageous for drug design. These modifications are primarily driven by fluorine's high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond.
Modulation of Acidity (pKa)
The electron-withdrawing nature of fluorine significantly influences the acidity of the carboxylic acid group.[1][2] This effect is primarily due to the inductive effect (-I), where the highly electronegative fluorine atom pulls electron density away from the carboxylate group, stabilizing the conjugate base and thereby increasing acidity (lowering the pKa).[1][2] The position of the fluorine substituent has a pronounced impact on the magnitude of this effect, with the ortho position generally resulting in the most significant increase in acidity due to the proximity to the carboxylic acid.[3][4]
Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers
| Compound | Isomer | pKa Value | logP |
| Benzoic Acid | - | 4.20 | 1.87 |
| 2-Fluorobenzoic Acid | ortho | 3.27[3] | 1.86 |
| 3-Fluorobenzoic Acid | meta | 3.86[3][5] | 2.16[5] |
| 4-Fluorobenzoic Acid | para | 4.14[3][6] | 2.07[6] |
| 2,3-Difluorobenzoic Acid | - | 2.85 | - |
| 2,4-Difluorobenzoic Acid | - | 3.05 | - |
| 2,5-Difluorobenzoic Acid | - | 2.95 | - |
| 2,6-Difluorobenzoic Acid | - | 2.50 | - |
| 3,4-Difluorobenzoic Acid | - | 3.70 | - |
| 3,5-Difluorobenzoic Acid | - | 3.37 | - |
| 2,3,4,5,6-Pentafluorobenzoic Acid | - | 1.79 | - |
Note: pKa and logP values can vary slightly depending on the experimental conditions.
Alteration of Lipophilicity (logP)
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly affected by fluorination. The introduction of a fluorine atom generally increases the lipophilicity of a molecule.[6] This can enhance its ability to cross cell membranes and the blood-brain barrier. However, the effect is not always straightforward and can be influenced by the position and number of fluorine substituents, as well as the overall molecular context.
Enhancement of Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) superfamily.[7] By strategically placing fluorine atoms at metabolically labile positions on the benzoic acid ring or on attached functional groups, it is possible to block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[7]
Influence on Binding Affinity and Conformation
Fluorine's high electronegativity can lead to favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity. Although the C-F bond is a weak hydrogen bond acceptor, these interactions can be significant in the context of a protein's active site. Furthermore, fluorine substitution can influence the conformational preferences of a molecule, which can be crucial for optimal binding to its target.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of fluorinated benzoic acid derivatives.
Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid
This protocol is a variation of the Balz-Schiemann reaction.[8]
Materials:
-
Anthranilic acid
-
Sodium nitrite (NaNO₂)
-
Hydrofluoric acid (HF) or Tetrafluoroboric acid (HBF₄)
-
Hydrochloric acid (HCl)
-
Ice
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Dissolve anthranilic acid in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
-
Fluorination:
-
To the cold diazonium salt solution, slowly add a cold solution of hydrofluoric acid or tetrafluoroboric acid.
-
A precipitate of the diazonium fluoroborate salt will form.
-
Collect the precipitate by filtration and wash with cold water, followed by a cold alcohol and then ether.
-
-
Thermal Decomposition:
-
Carefully heat the dry diazonium fluoroborate salt. The decomposition will produce nitrogen gas, boron trifluoride, and 2-fluorobenzoic acid.
-
The crude 2-fluorobenzoic acid can be purified by recrystallization or sublimation.
-
Determination of pKa by Potentiometric Titration
This method involves monitoring the pH of the acid solution as it is neutralized with a strong base.[9]
Materials:
-
Fluorinated benzoic acid derivative
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the fluorinated benzoic acid and dissolve it in a known volume of deionized water.
-
-
Titration:
-
Place the beaker on the stir plate and immerse the pH electrode in the solution.
-
Record the initial pH.
-
Slowly add the standardized NaOH solution from the burette in small increments.
-
After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH has risen significantly, well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[9]
-
Determination of logP by the Shake-Flask Method with ¹⁹F NMR Spectroscopy
This method is particularly useful for fluorinated compounds.[10][11][12][13]
Materials:
-
Fluorinated benzoic acid derivative (analyte)
-
A fluorinated reference compound with a known logP value
-
n-Octanol (HPLC grade)
-
Water (HPLC grade)
-
Pear-shaped flask
-
Stir plate and stir bar
-
Centrifuge
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Partitioning:
-
Accurately weigh the analyte and the reference compound into a pear-shaped flask.
-
Add equal volumes of n-octanol and water.
-
Stir the biphasic mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).
-
Allow the phases to separate completely (centrifugation can be used to aid separation).
-
-
Sample Preparation for NMR:
-
Carefully take an aliquot from both the n-octanol and the water layers.
-
Prepare NMR samples from each aliquot.
-
-
¹⁹F NMR Analysis:
-
Acquire the ¹⁹F NMR spectra for both the n-octanol and water samples.
-
Integrate the signals corresponding to the analyte and the reference compound in each spectrum.
-
-
Calculation:
-
The logP of the analyte can be calculated using the following equation: logP(analyte) = logP(reference) + log [ (Integral(analyte)octanol / Integral(reference)octanol) / (Integral(analyte)water / Integral(reference)water) ]
-
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a compound when incubated with liver microsomes.[14]
Materials:
-
Fluorinated benzoic acid derivative (test compound)
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., pH 7.4)
-
NADPH regenerating system (to initiate the enzymatic reaction)
-
Acetonitrile (to stop the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a solution of the test compound in phosphate buffer.
-
In a microcentrifuge tube, pre-incubate the test compound with HLM at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (Clint) can then be calculated.[14]
-
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Signaling Pathway
Fluorinated benzoic acid derivatives are prominent in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[15] COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.[16][17][18] Selective inhibition of COX-2 is a major goal in the development of safer NSAIDs.
Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.
Experimental Workflow for Screening COX-2 Inhibitors
The following workflow outlines the steps for screening fluorinated benzoic acid derivatives for their inhibitory activity against COX-2.[19][20][21]
Caption: Experimental workflow for the screening of COX-2 inhibitors.
Conclusion
The strategic incorporation of fluorine into benzoic acid derivatives is a powerful and versatile approach in modern drug discovery. By judiciously manipulating the position and number of fluorine substituents, medicinal chemists can fine-tune the physicochemical properties of these molecules to enhance their therapeutic potential. A thorough understanding of the effects of fluorination on acidity, lipophilicity, and metabolic stability, coupled with robust experimental evaluation, is crucial for the rational design of novel and effective therapeutic agents. The continued exploration of fluorinated chemical space promises to yield the next generation of innovative medicines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 12. connectsci.au [connectsci.au]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 17. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. assaygenie.com [assaygenie.com]
2,6-Dichloro-3-fluorobenzoic Acid: A Comprehensive Technical Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts specific reactivity and physicochemical properties that are highly valuable in the fields of medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound as a chemical intermediate, with a focus on providing practical experimental details and illustrating its role in synthetic pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and integration into synthetic workflows.
| Property | Value | Reference |
| Chemical Formula | C₇H₃Cl₂FO₂ | --INVALID-LINK-- |
| Molecular Weight | 209.00 g/mol | --INVALID-LINK-- |
| CAS Number | 178813-78-0 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | (Typical) |
| Melting Point | 157-161 °C | --INVALID-LINK-- (for 2,6-Difluorobenzoic acid, indicative) |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. | --INVALID-LINK-- (for 2,6-Dichlorobenzoic acid) |
| IUPAC Name | This compound | --INVALID-LINK-- |
| SMILES | C1=CC(=C(C(=C1F)Cl)C(=O)O)Cl | --INVALID-LINK-- |
| InChI Key | NMFMJSSFYLXQAO-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2,6-dichlorobenzoic acid. The general synthetic strategy involves the nitration of the benzene ring, followed by a nucleophilic aromatic substitution to introduce the fluorine atom. An alternative route involves the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile.
Experimental Protocol: Synthesis from 2,6-Dichlorobenzoic Acid
This protocol is based on established methods for the nitration and fluorination of halogenated benzoic acids.[1]
Step 1: Nitration of 2,6-Dichlorobenzoic Acid to 2,6-Dichloro-3-nitrobenzoic Acid
-
Materials:
-
2,6-Dichlorobenzoic acid (1 eq)
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (95%)
-
Dichloromethane
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2,6-dichlorobenzoic acid (e.g., 100 g, 0.5235 mol) to concentrated sulfuric acid (e.g., 70 g, 0.657 mol).
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (e.g., 36 g) to concentrated sulfuric acid (e.g., 38 g) in a separate flask, keeping the temperature low with an ice bath.
-
Slowly add the pre-configured mixed acid to the solution of 2,6-dichlorobenzoic acid at room temperature.
-
Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by HPLC to ensure the starting material is consumed (<0.2%).
-
Upon completion, cool the reaction mixture to 0-10 °C in an ice bath.
-
Extract the product with dichloromethane (2 x 8 volumes).
-
Combine the organic layers and wash with water until the pH of the aqueous phase is between 2 and 3.
-
Concentrate the organic phase under reduced pressure to obtain 2,6-dichloro-3-nitrobenzoic acid. The product can be used in the next step without further purification.
-
Step 2: Fluorination of 2,6-Dichloro-3-nitrobenzoic Acid
-
Materials:
-
2,6-Dichloro-3-nitrobenzoic acid (1 eq)
-
Anhydrous potassium fluoride (KF)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
-
Procedure:
-
In a dry round-bottom flask, suspend 2,6-dichloro-3-nitrobenzoic acid in an aprotic polar solvent.
-
Add anhydrous potassium fluoride (excess, e.g., 2-3 eq) and a catalytic amount of a phase-transfer catalyst.
-
Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir vigorously for several hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Alternative Synthetic Route: Hydrolysis of 2,6-Dichloro-3-fluorobenzonitrile
2,6-Dichloro-3-fluorobenzonitrile can be synthesized from 2,6-dichloro-3-fluoroacetophenone.[2] The resulting benzonitrile can then be hydrolyzed to the corresponding benzoic acid.
Step 1: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile
A detailed protocol for the synthesis of 2,6-dichloro-3-fluorobenzonitrile from the corresponding acetophenone has been reported, with an overall yield of 77%.[2]
Step 2: Hydrolysis of 2,6-Dichloro-3-fluorobenzonitrile
-
Materials:
-
2,6-Dichloro-3-fluorobenzonitrile
-
Concentrated sulfuric acid or sodium hydroxide solution
-
Water
-
-
Procedure (Acid Hydrolysis):
-
Add 2,6-dichloro-3-fluorobenzonitrile to an excess of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
-
Procedure (Alkaline Hydrolysis):
-
Reflux 2,6-dichloro-3-fluorobenzonitrile with an aqueous or alcoholic solution of sodium hydroxide.
-
After the reaction is complete, cool the mixture and acidify with a mineral acid to precipitate the benzoic acid.
-
Filter, wash, and dry the product.
-
Applications as a Chemical Intermediate
This compound is a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple halogen substituents allows for selective functionalization through various cross-coupling reactions and nucleophilic substitutions.
Role in Pharmaceutical Synthesis: An Intermediate for Kinase Inhibitors
Halogenated benzoic acids are common starting materials in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in advanced intermediates. For instance, a closely related compound, 2,6-difluoro-3-nitrobenzoic acid, is a precursor in the synthesis of vemurafenib-based PROTACs (Proteolysis Targeting Chimeras), which are novel therapeutic agents designed to degrade specific proteins.
The general workflow for the utilization of such a benzoic acid intermediate in the synthesis of a complex molecule like a PROTAC linker is depicted below.
Caption: General workflow for activating and coupling this compound.
This activated intermediate can then be incorporated into more complex molecular scaffolds, such as those required for kinase inhibitors or PROTACs.
Potential Applications in Agrochemical Synthesis
Substituted benzoic acids are also pivotal intermediates in the development of herbicides and fungicides. The specific substitution pattern of this compound can be exploited to synthesize active ingredients with desired biological activities and environmental profiles. The chlorine and fluorine atoms can influence the molecule's herbicidal or fungicidal potency, selectivity, and metabolic stability in plants and soil.
Logical Relationships in Synthetic Planning
The choice of synthetic route for a target molecule utilizing this compound as an intermediate depends on several factors, including the desired final structure, the reactivity of other functional groups, and overall yield and cost considerations. The following diagram illustrates the decision-making process in synthetic planning.
Caption: Decision-making workflow for using the intermediate in synthesis.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis, while requiring multiple steps, can be achieved through established chemical transformations. The strategic incorporation of this building block into complex molecules allows researchers and drug development professionals to fine-tune the properties of their target compounds, ultimately leading to the discovery of novel and effective products. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for scientists in the field.
References
A Technical Guide to the Research Applications of 2,6-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various high-value chemical compounds. Its unique substitution pattern provides a versatile scaffold for the development of novel pharmaceuticals, particularly in the realm of antibacterial agents. This technical guide provides an in-depth overview of the core research applications of this compound, with a primary focus on its role in the synthesis of fluoroquinolone antibiotics. The document details synthetic pathways, presents quantitative biological activity data for derived compounds, and includes experimental protocols for key transformations. Potential applications in agrochemicals and materials science are also explored.
Introduction
This compound is a synthetic organic compound with the molecular formula C₇H₃Cl₂FO₂. The presence of two chlorine atoms and a fluorine atom on the benzene ring, in conjunction with the carboxylic acid functional group, imparts specific reactivity and properties that make it a valuable building block in organic synthesis. While the direct biological activity of this compound is not extensively documented, its primary significance in research and development lies in its role as a precursor to more complex and biologically active molecules.
This guide will explore the synthetic transformations of this compound and the significant research applications of its derivatives, supported by experimental details and biological data.
Pharmaceutical Applications: A Key Intermediate for Fluoroquinolone Antibiotics
The most prominent and well-documented application of this compound is as a starting material for the synthesis of potent fluoroquinolone antibiotics. It is a key precursor for the synthesis of 2,6-dichloro-3-fluorobenzaldehyde, which is then utilized in the construction of the quinolone core of several important antibacterial agents.
Synthesis of 2,6-dichloro-3-fluorobenzaldehyde
The conversion of this compound to 2,6-dichloro-3-fluorobenzaldehyde is a critical step. This transformation typically involves a two-step process: reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.
Experimental Protocol: Synthesis of 2,6-dichloro-3-fluorobenzaldehyde from this compound (based on patent literature)
-
Step 1: Reduction to 2,6-dichloro-3-fluorobenzyl alcohol
-
This compound is used as the raw material.
-
A reducing agent, such as borane dimethyl sulfide complex, is employed to reduce the carboxylic acid to the corresponding benzyl alcohol.
-
The reaction conditions are typically harsh and require careful control.
-
-
Step 2: Oxidation to 2,6-dichloro-3-fluorobenzaldehyde
-
The resulting 2,6-dichloro-3-fluorobenzyl alcohol is then oxidized.
-
A common oxidizing agent used is a pyridine sulfur trioxide complex in a dimethyl sulfoxide (DMSO) solvent.
-
This oxidation step yields the target intermediate, 2,6-dichloro-3-fluorobenzaldehyde.[1]
-
Logical Relationship: From Starting Material to Key Intermediate
Caption: Synthetic pathway from this compound to 2,6-dichloro-3-fluorobenzaldehyde.
Application in the Synthesis of Finafloxacin
2,6-dichloro-3-fluorobenzaldehyde is a crucial building block for the synthesis of Finafloxacin, a novel fluoroquinolone antibiotic.[1] Finafloxacin is noted for its enhanced activity in acidic environments, making it particularly effective for treating infections in anatomical sites with low pH, such as the urinary tract.[1][2]
Signaling Pathway: Mechanism of Action of Finafloxacin
Finafloxacin, like other fluoroquinolones, targets bacterial DNA synthesis. It inhibits two essential enzymes, DNA gyrase and topoisomerase IV, leading to cleavage of bacterial DNA and ultimately bacterial cell death.[1] Its high dual-target activity contributes to its rapid bactericidal effect.[1]
Caption: Mechanism of action of Finafloxacin targeting bacterial DNA synthesis.
Quantitative Data: Antimicrobial Activity of Finafloxacin
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of Finafloxacin against various bacterial strains, highlighting its enhanced activity at acidic pH.
| Bacterial Strain | pH | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 7.2 | 0.06 | 0.12 |
| 5.8 | 0.008 | 0.015 | |
| Staphylococcus aureus | 7.2 | 0.12 | 0.25 |
| 5.8 | 0.03 | 0.06 | |
| Pseudomonas aeruginosa | 7.2 | 1 | 4 |
| 5.8 | 0.25 | 1 | |
| Acinetobacter baumannii | 7.2 | 0.5 | 1 |
| 5.8 | 0.12 | 0.25 |
Data compiled from multiple sources.[3][4]
Application in the Synthesis of Prafloxacin
2,6-dichloro-3-fluorobenzaldehyde also serves as a key intermediate in the preparation of Prafloxacin, another fluoroquinolone antibiotic.[1] While less extensively documented in recent literature compared to Finafloxacin, its synthesis follows a similar logic of constructing the quinolone core.
Experimental Workflow: General Synthesis of Fluoroquinolones
The synthesis of fluoroquinolones from intermediates like 2,6-dichloro-3-fluorobenzaldehyde generally involves a multi-step process.
Caption: General experimental workflow for the synthesis of fluoroquinolones.
Agrochemical Applications
The presence of halogen atoms in aromatic compounds is a common feature in many agrochemicals due to their influence on biological activity and environmental persistence. Derivatives of this compound have shown potential in this sector.
Herbicidal Activity
Experimental Protocol: Synthesis of 2,6-dichloro-3-fluorobenzonitrile
-
Step 1: Amide Formation
-
This compound is reacted with thionyl chloride to form the acid chloride.
-
The resulting acid chloride is then treated with concentrated ammonia solution to yield 2,6-dichloro-3-fluorobenzamide.[5]
-
-
Step 2: Dehydration
-
The 2,6-dichloro-3-fluorobenzamide is dehydrated using a suitable dehydrating agent, such as phosphorus oxychloride or trifluoroacetic anhydride, to produce 2,6-dichloro-3-fluorobenzonitrile.
-
Materials Science Applications
Halogenated benzoic acids are known to be used as monomers or modifying agents in the synthesis of polymers and as ligands in the formation of metal-organic frameworks (MOFs). While specific examples utilizing this compound are not widely reported, its structural features suggest potential applications in these areas.
Potential in Polymer Synthesis
The incorporation of halogen atoms into polymer backbones can enhance properties such as thermal stability, flame retardancy, and chemical resistance.[6] this compound could potentially be used as a monomer in the synthesis of polyesters or polyamides, introducing these desirable characteristics.
Potential as a Ligand for Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound can coordinate with metal ions to form MOFs.[7] The halogen substituents could influence the resulting framework's pore size, stability, and catalytic activity. Further research is needed to explore the synthesis and properties of MOFs derived from this specific ligand.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant and well-established applications in the pharmaceutical industry, particularly as a precursor for the synthesis of advanced fluoroquinolone antibiotics like Finafloxacin and Prafloxacin. Its derivatives also show promise in the agrochemical sector as herbicides. While its application in materials science is currently less explored, its chemical structure suggests potential for the development of novel polymers and metal-organic frameworks with enhanced properties. This technical guide provides a foundation for researchers and professionals in drug discovery and chemical synthesis to understand and further explore the potential of this important building block. Further research into the quantitative biological activities of its derivatives and the exploration of its utility in materials science are encouraged.
References
- 1. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 2. In vitro spectrum of activity of finafloxacin, a novel, pH-activated fluoroquinolone, under standard and acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Finafloxacin against Panels of Respiratory Pathogens [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0872476A2 - Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finafloxacin - Wikipedia [en.wikipedia.org]
Navigating the Unseen: A Technical Guide to the Safe Handling of 2,6-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and handling considerations for 2,6-Dichloro-3-fluorobenzoic acid. While specific toxicological and biological data for this compound are limited in publicly available literature, this document synthesizes information from safety data sheets, studies on structurally related compounds, and established experimental protocols to offer a robust framework for its safe utilization in a research and development setting.
Chemical and Physical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. The table below summarizes key properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | PubChem[1] |
| Molecular Weight | 209.01 g/mol | Fisher Scientific[2] |
| Appearance | White to off-white solid/powder | Fisher Scientific[3] |
| CAS Number | 178813-78-0 | PubChem[1] |
Hazard Identification and Classification
This compound is classified as an irritant. The following table outlines its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[4] |
Toxicological Profile
Halogenated aromatic compounds, as a class, can exhibit toxicity that is influenced by their metabolic activation. Cytochrome P450-mediated oxidation can lead to the formation of reactive intermediates that may contribute to cellular damage.[5] One study on benzoic acid has suggested a potential mechanism of action involving the inhibition of macroautophagy, a key cellular recycling process.[6]
A proposed general mechanism for the cellular effects of halogenated benzoic acids is outlined in the diagram below.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory. The following workflow outlines the key stages of handling this chemical in a laboratory setting.
A comprehensive approach to personal protection is critical. The following table details the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may also be necessary. | Protects against dust particles and potential splashes, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. | Prevents skin contact, as the acid is a known skin irritant. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator or a dust mask (type N95) if dust is generated or for large-scale operations and emergencies. All handling of the solid should be conducted in a certified chemical fume hood. | Prevents respiratory tract irritation from dust inhalation. |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[7] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7] |
| Ingestion | Clean mouth with water. Get medical attention.[7] |
Experimental Protocols
While specific experimental data for this compound is scarce, the following sections provide detailed methodologies for standard assays that would be appropriate for its toxicological and biological evaluation.
Synthesis of Halogenated Benzoic Acids (Example Protocol)
The following is a general procedure for the synthesis of a halogenated benzoic acid, adapted from a method for a structurally similar compound.[8] This should be considered a template and may require optimization for the synthesis of this compound.
Materials:
-
Appropriate di-halo-fluorobenzene starting material
-
n-Butyllithium
-
Dry ice (solid carbon dioxide)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Ethyl ether
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Dissolve the di-halo-fluorobenzene starting material and n-butyllithium in a solution of anhydrous THF and hexane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to -75°C and maintain for approximately 45 minutes.
-
Pour the reaction mixture onto an excess of crushed dry ice, allowing for carboxylation.
-
After the solvent has evaporated, partition the residue between water and hexane.
-
Separate the aqueous layer and acidify with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl ether (3x).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent such as hexane.
In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxicity of a test compound using a cell-based assay.[9][10]
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity studies)
-
Cell culture medium and supplements (e.g., DMEM, fetal bovine serum, penicillin-streptomycin)
-
This compound
-
Positive control (e.g., staurosporine)
-
Vehicle control (e.g., DMSO)
-
Cytotoxicity detection reagent (e.g., resazurin-based or LDH release assay kit)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Also prepare solutions for the positive and vehicle controls.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound and controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11][12][13]
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)
-
Rat liver S9 fraction (for metabolic activation)
-
Top agar
-
Minimal glucose agar plates
-
Positive controls (e.g., sodium azide, 2-nitrofluorene)
-
Negative/vehicle control
Procedure:
-
Prepare overnight cultures of the S. typhimurium strains.
-
In separate test tubes, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for experiments without metabolic activation).
-
Add molten top agar to each tube, mix gently, and pour the contents onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the plates with the test compound compared to the control plates indicates mutagenicity.
In Vivo Skin Irritation Test (Draize Rabbit Test)
This is a standard test for assessing the skin irritation potential of a substance.[14] It should only be conducted when in vitro methods are not sufficient and in compliance with all ethical guidelines for animal testing.
Materials:
-
Albino rabbits
-
This compound
-
Gauze patches
-
Non-irritating tape
-
Clippers for fur removal
Procedure:
-
Approximately 24 hours before the test, remove the fur from a small area on the back of the rabbit.
-
Apply 0.5 g of the test substance to the prepared skin and cover with a gauze patch.
-
Secure the patch with tape and a semi-occlusive dressing for a 4-hour exposure period.
-
After 4 hours, remove the patch and any residual test substance.
-
Score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal according to the Draize scoring system.
-
The mean scores for each effect are used to classify the irritation potential of the substance.
In Vitro Eye Irritation Test (Bovine Corneal Opacity and Permeability - BCOP - Assay)
This is a validated in vitro alternative to the traditional rabbit eye test.[15]
Materials:
-
Freshly isolated bovine corneas
-
Test substance
-
Positive and negative controls
-
Culture medium
-
Opacitometer
-
Spectrophotometer
-
Sodium fluorescein solution
Procedure:
-
Mount the isolated corneas in a specialized holder.
-
Apply the test substance to the epithelial surface of the cornea for a defined exposure time.
-
Measure the opacity of the cornea using an opacitometer.
-
Assess the permeability of the cornea by measuring the amount of sodium fluorescein that passes through it using a spectrophotometer.
-
Calculate an In Vitro Irritancy Score (IVIS) based on the opacity and permeability measurements to predict the eye irritation potential.
Conclusion
This compound is a compound that requires careful handling due to its irritant properties. While specific biological and toxicological data are not extensively available, a conservative approach to safety, including the consistent use of appropriate personal protective equipment and adherence to standard laboratory safety procedures, is essential. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other novel chemical entities. As with any research chemical, a thorough risk assessment should be conducted before any new experimental work is undertaken.
References
- 1. This compound | C7H3Cl2FO2 | CID 302625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. scispace.com [scispace.com]
- 10. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,6-dichloro-3-fluorobenzoic acid and its derivatives, which are valuable intermediates in medicinal chemistry. The unique substitution pattern of this scaffold, featuring two chlorine atoms and a fluorine atom, imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. Potential applications for these compounds include the development of anti-inflammatory agents and kinase inhibitors.
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 2,6-dichlorobenzoic acid. The key steps involve nitration, esterification, selective fluorination, diazotization, and hydrolysis.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-3-nitrobenzoic Acid[1]
This protocol describes the nitration of 2,6-dichlorobenzoic acid.
Materials:
-
2,6-Dichlorobenzoic acid
-
Concentrated sulfuric acid (92%)
-
Fuming nitric acid (95%)
-
Dichloromethane
-
Water
Procedure:
-
Under a nitrogen atmosphere, mix 100 g (0.5235 mol) of 2,6-dichlorobenzoic acid with 70 g (0.657 mol) of 92% concentrated sulfuric acid.
-
Prepare a mixed acid solution of 36 g of 95% fuming nitric acid and 38 g of 92% concentrated sulfuric acid and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 5 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<0.2%).
-
Cool the reaction mixture to 0-10 °C.
-
Extract the product with dichloromethane (2 x 8 volumes).
-
Combine the organic phases and wash with water at 0-10 °C until the pH of the aqueous phase is 2-3.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
| Product | Yield | Purity (HPLC) |
| 2,6-Dichloro-3-nitrobenzoic acid | 94.5% | 98.3% |
Protocol 2: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate[1]
This protocol details the esterification of the nitrated product.
Materials:
-
2,6-Dichloro-3-nitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid
Procedure:
-
Dissolve 117.7 g of 2,6-dichloro-3-nitrobenzoic acid in 259 g of methanol.
-
Add 7.6 g of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction by HPLC.
-
Upon completion, cool the reaction mixture and proceed with workup (details not specified in the source, but would typically involve neutralization and extraction).
| Product | ¹H NMR (400MHz, DMSO-d₆) |
| Methyl 2,6-dichloro-3-nitrobenzoate | δ = 8.28 (s, 1H), 7.52 (s, 1H), 3.89 (s, 3H) |
Protocol 3: Synthesis of this compound via Sandmeyer-type Reaction (Proposed)
This proposed protocol is based on established Sandmeyer reaction principles for the conversion of an amino group to a fluorine atom, following the reduction of the nitro group in Methyl 2,6-dichloro-3-nitrobenzoate.
Step 3a: Reduction of Methyl 2,6-dichloro-3-nitrobenzoate The nitro group can be reduced to an amine using standard methods such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., SnCl₂/HCl).
Step 3b: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Dissolve the resulting methyl 3-amino-2,6-dichlorobenzoate in a suitable solvent like aqueous tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Gently heat the solution to decompose the diazonium tetrafluoroborate salt, leading to the formation of methyl 2,6-dichloro-3-fluorobenzoate.
Step 3c: Hydrolysis
-
Hydrolyze the resulting methyl 2,6-dichloro-3-fluorobenzoate to the corresponding carboxylic acid using aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.
Synthesis of this compound Derivatives
Protocol 4: Synthesis of 2,6-Dichloro-3-fluorobenzamides via Amide Coupling
This protocol describes the synthesis of amide derivatives using a standard coupling agent.
Caption: General workflow for amide synthesis.
Materials:
-
This compound
-
Desired amine (e.g., morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Derivative Type | Starting Materials | Coupling Agent | General Yield Range |
| Amide | This compound, Amine | HATU/DIPEA | High |
Potential Applications in Drug Development
Derivatives of fluorinated benzoic acids have shown promise as anti-inflammatory agents and kinase inhibitors.
Anti-inflammatory Activity: COX Inhibition
Fluorobenzoic acid derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors.[1] The inhibition of COX-2 is a key mechanism for reducing inflammation and pain.[1]
Caption: Inhibition of the COX-2 pathway by potential inhibitors.
Anticancer Activity: Kinase Inhibition
The 2,6-dichlorophenyl moiety is present in some known kinase inhibitors, such as a potent and orally active Src kinase inhibitor. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is often implicated in cancer.
| Potential Target | Therapeutic Area | Rationale |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Fluorinated benzoic acid scaffolds are known to exhibit COX-2 inhibitory activity.[1] |
| Src Kinase | Anticancer | The 2,6-dichlorophenyl group is a key structural feature in some Src kinase inhibitors. |
Further screening and structure-activity relationship (SAR) studies are necessary to determine the specific biological targets and therapeutic potential of this compound derivatives.
References
The Strategic Application of 2,6-Dichloro-3-fluorobenzoic Acid in Modern Medicinal Chemistry
For Immediate Release
Shanghai, China – December 24, 2025 – In the landscape of contemporary drug discovery, the strategic incorporation of halogenated scaffolds is a cornerstone of medicinal chemistry. Among these, 2,6-dichloro-3-fluorobenzoic acid and its derivatives are emerging as valuable building blocks for the development of targeted therapeutics, particularly in oncology. The unique substitution pattern of this aromatic acid offers a compelling combination of steric and electronic properties that can be exploited to achieve high potency and selectivity for a range of biological targets, most notably protein kinases.
The 2,6-dichloro substitution pattern is a well-established motif in kinase inhibitors, often serving to anchor the molecule in the hydrophobic regions of the ATP-binding pocket and to control the conformation of the molecule. The addition of a fluorine atom at the 3-position can further enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability and pharmacokinetic properties. This application note provides a comprehensive overview of the use of the this compound scaffold in medicinal chemistry, with a focus on its application in the design of kinase inhibitors for cancer therapy.
Application in Kinase Inhibitor Design: Targeting the FGFR Family
A prime example of the successful application of a closely related scaffold is found in the potent and selective fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib (NVP-BGJ398) . Infigratinib, a clinically investigated anticancer agent, features a 3-(2,6-dichloro-3,5-dimethoxyphenyl) moiety. While not a direct derivative of this compound, the structural similarity is striking and provides a strong rationale for the utility of the 2,6-dichloro-3-fluorophenyl scaffold in kinase inhibitor design. The 2,6-dichloro substituents are crucial for its activity, and the substitution at the 3-position is well-tolerated and contributes to the overall pharmacological profile.
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through genetic alterations, is a key driver in a variety of cancers, including bladder cancer, cholangiocarcinoma, and gastric cancer. Inhibitors of FGFRs, such as Infigratinib, have shown significant clinical promise in treating these malignancies.
Below is a summary of the in vitro activity of Infigratinib against the FGFR family of kinases.
| Kinase Target | IC50 (nM) |
| FGFR1 | 1 |
| FGFR2 | 2 |
| FGFR3 | 1 |
| FGFR4 | 60 |
| Table 1: In vitro inhibitory activity of Infigratinib against FGFR family kinases. |
Signaling Pathway of FGFR Inhibition
The mechanism of action of FGFR inhibitors like those derived from the 2,6-dichloro-3-substituted phenyl scaffold involves the competitive inhibition of ATP binding to the kinase domain of the receptor. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell growth and survival.
Application Notes and Protocols: 2,6-Dichloro-3-fluorobenzoic Acid as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2,6-dichloro-3-fluorobenzoic acid as a key intermediate in the synthesis of potential agrochemicals, with a focus on herbicides. The unique substitution pattern of this aromatic carboxylic acid, featuring both chlorine and fluorine atoms, makes it a valuable starting material for creating biologically active molecules for crop protection.
Introduction
This compound is a halogenated aromatic compound that serves as a crucial building block in the synthesis of various biologically active molecules, including those with potential applications in the agrochemical industry. Its structure allows for diverse chemical modifications, enabling the development of novel herbicides, insecticides, and fungicides. This document provides a detailed protocol for the synthesis of a key intermediate derived from this compound, which is a precursor to herbicidally active compounds as described in patent literature.
Synthesis of a Key Herbicidal Intermediate
A patented method outlines the conversion of this compound into 2,6-dichloro-3-fluorobenzonitrile, a key intermediate for a novel herbicidal substance.[1] The process involves a two-step reaction sequence: the formation of the corresponding benzoyl chloride followed by amidation and subsequent dehydration.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile
Step 1: Synthesis of 2,6-Dichloro-3-fluorobenzoyl chloride
-
To a suitable reaction vessel, add this compound.
-
Add thionyl chloride as the chlorinating agent. The reaction can be optionally carried out in the presence of a reaction auxiliary such as N,N-dimethylformamide.
-
Heat the reaction mixture to a temperature between 0°C and 100°C.
-
After the reaction is complete, the resulting 2,6-dichloro-3-fluorobenzoyl chloride can be used in the next step, with or without purification.
Step 2: Synthesis of 2,6-Dichloro-3-fluorobenzamide
-
The 2,6-dichloro-3-fluorobenzoyl chloride from the previous step is reacted with ammonia.
-
This reaction can be performed in the presence of a diluent, such as water.
-
The reaction temperature should be maintained between -50°C and +50°C.
-
The resulting 2,6-dichloro-3-fluorobenzamide is then isolated.
Step 3: Dehydration to 2,6-Dichloro-3-fluorobenzonitrile
-
The 2,6-dichloro-3-fluorobenzamide is treated with a dehydrating agent.
-
The reaction is conducted at a temperature ranging from 0°C to 300°C and a pressure of 0.001 to 10 bar.[1]
-
The final product, 2,6-dichloro-3-fluorobenzonitrile, is then purified. This nitrile is described as a precursor to a herbicidal substance.[1]
Data Presentation: Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Intermediate 1 | 2,6-Dichloro-3-fluorobenzoyl chloride |
| Intermediate 2 | 2,6-Dichloro-3-fluorobenzamide |
| Final Intermediate | 2,6-Dichloro-3-fluorobenzonitrile |
| Chlorinating Agent | Thionyl chloride |
| Amidation Agent | Ammonia |
| Dehydrating Agent | Not specified in abstract |
| Temperature Range | 0°C to 300°C |
| Pressure Range | 0.001 to 10 bar |
Synthetic Workflow and Potential Applications
The following diagram illustrates the synthetic pathway from this compound to the key benzonitrile intermediate and its subsequent potential use in the development of novel herbicides.
Caption: Synthetic pathway from this compound to a herbicidal precursor.
Signaling Pathways and Mechanism of Action
While the specific mode of action for the final herbicidal compound derived from 2,6-dichloro-3-fluorobenzonitrile is not detailed in the provided patent, many herbicides act by inhibiting specific enzymes essential for plant growth. The diagram below illustrates a generalized logical relationship for the discovery and development of a novel herbicide based on this building block.
Caption: Logical workflow for the development of a novel herbicide.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The conversion to its benzonitrile derivative provides a key intermediate for the development of potent herbicides. The protocols and data presented here, based on existing patent literature, offer a solid foundation for researchers engaged in the discovery and development of new crop protection agents. Further investigation into the synthesis of diverse derivatives and their biological activities is warranted to explore the full potential of this compound.
References
Application Notes and Protocols for the Esterification of 2,6-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 2,6-dichloro-3-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the steric hindrance posed by the ortho-dichloro substitution pattern, selecting an appropriate esterification method is crucial for achieving high yields. This guide explores three common and effective methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Comparative Analysis of Esterification Protocols
The selection of an optimal esterification protocol for this compound depends on factors such as scale, substrate sensitivity to acid, and desired reaction conditions. The following table summarizes the key parameters and outcomes for three distinct methods to facilitate a comparative analysis.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Alcohol | Methanol | Ethanol | Isopropanol |
| Reagents/Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) |
| Solvent | Methanol (reagent and solvent) | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 65 °C) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 5 - 10 hours | 4 - 12 hours | 2 - 8 hours |
| Typical Yield | Moderate to High | High | High |
| Key Advantages | Cost-effective, simple procedure. | Mild reaction conditions, suitable for acid-sensitive substrates. | Mild conditions, high yield, stereochemical inversion if applicable. |
| Key Disadvantages | Harsh acidic conditions, requires high temperatures. | By-product (DCU) can complicate purification. | Reagents are toxic and can be difficult to remove. |
Experimental Protocols
Detailed methodologies for the three key esterification reactions are provided below. These protocols are based on established chemical principles and literature precedents for sterically hindered benzoic acids.
Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 2,6-dichloro-3-fluorobenzoate
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 5-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,6-dichloro-3-fluorobenzoate.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Steglich Esterification for the Synthesis of Ethyl 2,6-dichloro-3-fluorobenzoate
This method utilizes a carbodiimide coupling agent and is suitable for substrates that may be sensitive to strong acidic conditions.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the components in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ethyl 2,6-dichloro-3-fluorobenzoate by column chromatography.
Protocol 3: Mitsunobu Reaction for the Synthesis of Isopropyl 2,6-dichloro-3-fluorobenzoate
The Mitsunobu reaction is a mild and efficient method for esterification, particularly useful when stereochemical inversion of a chiral alcohol is desired (not applicable here, but a powerful feature of the reaction).
Materials:
-
This compound
-
Isopropanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe or dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution using a syringe or a dropping funnel. The solution may turn from colorless to a yellow or orange hue.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazine by-product. Purify the isopropyl 2,6-dichloro-3-fluorobenzoate using column chromatography.
Visualizing the Experimental Workflows
To further clarify the procedural steps and relationships between reagents, the following diagrams have been generated using the DOT language.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
Caption: Workflow for the Mitsunobu Reaction.
Application Notes for the Quantification of 2,6-Dichloro-3-fluorobenzoic Acid
These application notes provide detailed methodologies for the quantitative analysis of 2,6-Dichloro-3-fluorobenzoic acid, a compound relevant in pharmaceutical development and environmental analysis. The following protocols are designed for researchers, scientists, and drug development professionals, offering robust approaches for its quantification in various matrices.
Overview of Analytical Techniques
The primary methods for the quantification of this compound and structurally related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS, particularly after a derivatization step, offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[1][2][3] HPLC with UV or mass spectrometric detection provides a versatile and often simpler alternative for quantification at higher concentrations.[4][5]
Data Presentation: Quantitative Performance of Analogous Compounds
Table 1: GC-MS Quantification of Fluorobenzoic Acids
| Parameter | Value | Compound Class | Matrix | Reference |
| Limit of Detection (LOD) | 6-44 ng/L | Fluorobenzoic Acids | Water | [2] |
| Enrichment Factor | 250-fold | Fluorobenzoic Acids | Water | [2][3] |
| Extraction Efficiency | 71-94% | Fluorobenzoic Acids | Water | [2][3] |
| Derivatizing Agent | BF₃·MeOH | Fluorobenzoic Acids | Water | [2][3] |
Table 2: HPLC-UV Quantification of Dichlorobenzoic Acid Isomers
| Parameter | Value | Compound | Matrix | Reference |
| Column | C18 | 2,3-Dichlorobenzoic acid | Pharmaceutical Intermediate | [4] |
| Mobile Phase A | 0.01M Ammonium Acetate (pH 2.5) and Methanol (50:50 v/v) | 2,3-Dichlorobenzoic acid | Pharmaceutical Intermediate | [4] |
| Mobile Phase B | Methanol and Water (80:20 v/v) | 2,3-Dichlorobenzoic acid | Pharmaceutical Intermediate | [4] |
| Detection | UV at 210 nm | 2,3-Dichlorobenzoic acid | Pharmaceutical Intermediate | [4] |
Experimental Protocols
The following are detailed protocols for the quantification of this compound. These are adapted from established methods for similar compounds and should be validated for the specific application.
Protocol 1: Quantification of this compound by GC-MS
This method is adapted from the analysis of fluorobenzoic acids in water and is suitable for trace-level quantification.[2][3] It involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization to enhance volatility for GC-MS analysis.
1. Materials and Reagents
-
This compound standard
-
Methanol (pesticide analysis grade)
-
Boron trifluoride-methanol (BF₃·MeOH) solution (14% w/v)
-
Hydrophilic-Lipophilic-Balanced (HLB) SPE cartridges
-
Deionized water
-
Nitrogen gas, high purity
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
2. Sample Preparation and Solid-Phase Extraction (SPE)
-
Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Adjust the pH of the 100 mL water sample to approximately 2 with a suitable acid.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
3. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 200 µL of BF₃·MeOH to the residue.
-
Seal the vial and heat at 64°C for 24 hours to form the methyl ester of this compound.[2]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, vortex for 1 minute, and allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial for GC-MS analysis.
4. GC-MS Analysis
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) targeting the characteristic ions of the derivatized analyte.
5. Data Analysis
-
Create a calibration curve using standard solutions of this compound that have undergone the same extraction and derivatization procedure.
-
Quantify the analyte in the samples by comparing its peak area to the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is based on a reversed-phase HPLC method for dichlorobenzoic acid and is suitable for quantification at higher concentrations.[4]
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid or phosphoric acid
-
Deionized water
-
High-Performance Liquid Chromatograph with a UV detector
2. Standard and Sample Preparation
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Dissolve or dilute samples in the mobile phase. If necessary, filter the samples through a 0.45 µm syringe filter.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M ammonium acetate adjusted to pH 2.5 with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture.[4][5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).[4]
4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Note on Signaling Pathways: this compound is a small organic molecule typically encountered as a synthetic intermediate or a metabolite. As such, it is not directly involved in biological signaling pathways in the same way as endogenous molecules. Therefore, diagrams of signaling pathways are not applicable to the analytical detection of this compound.
References
- 1. DSpace-CRIS [zora.uzh.ch]
- 2. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 2,3-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 2,6-Dichloro-3-fluorobenzoic Acid in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dichloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid of interest in pharmaceutical and chemical synthesis. Accurate quantification of such compounds is crucial for process monitoring, impurity profiling, and environmental analysis. Due to the low volatility and high polarity of carboxylic acids, direct analysis by Gas Chromatography (GC) is challenging.[1][2][3][4] This application note details a robust and sensitive method for the analysis of this compound using GC-Mass Spectrometry (MS) following sample preparation and chemical derivatization.
Principle
The method involves the extraction and concentration of the target analyte from an aqueous matrix using Solid-Phase Extraction (SPE). The acidic proton of the carboxylic acid group is then replaced via derivatization to create a more volatile and thermally stable ester.[1][3] Specifically, methylation using Boron Trifluoride-Methanol (BF₃·MeOH) is employed to convert the benzoic acid into its corresponding methyl ester.[5][6] The resulting derivative is then separated by gas chromatography and detected by mass spectrometry. Quantification can be achieved in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus: GC-MS system with an autosampler, analytical balance, vortex mixer, centrifuge, heating block, nitrogen evaporator, SPE manifold, and standard laboratory glassware.
-
Reagents: this compound standard, Boron Trifluoride-Methanol (BF₃·MeOH) complex (14% w/v), Methanol (HPLC grade), Ethyl Acetate (GC grade), Hexane (GC grade), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Ultrapure water, and Hydrophilic-Lipophilic-Balanced (HLB) SPE cartridges.
2. Standard Solution Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock standard with methanol. These will be used to create a calibration curve.
3. Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is designed for aqueous samples such as wastewater or biological fluids.[5][6]
-
Sample pH Adjustment: Take 10 mL of the aqueous sample and acidify to pH ~2 using HCl. This ensures the carboxylic acid is in its protonated form for efficient extraction.
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2). Do not allow the cartridge to dry.
-
Sample Loading: Load the acidified sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering polar impurities.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 10-15 minutes.
-
Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.
4. Derivatization Protocol: Methylation
-
Reconstitute the dried extract from the SPE step in 100 µL of methanol.
-
Seal the vial tightly and heat at 65°C for 30 minutes in a heating block.[5][6]
-
After cooling to room temperature, add 200 µL of hexane and 200 µL of ultrapure water.
-
Vortex vigorously for 1 minute to extract the derivatized analyte (this compound methyl ester) into the hexane layer.
-
Centrifuge for 5 minutes to ensure phase separation.
-
Carefully transfer the upper hexane layer to a GC autosampler vial for analysis.
GC-MS Instrumental Conditions
The following parameters provide a starting point and may require optimization for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min[7] |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
| Quadrupole Temp | 150°C |
| Scan Mode | Full Scan (m/z 50-400) for identification; SIM for quantification |
| Solvent Delay | 4 minutes |
Data Presentation and Performance
Quantitative performance should be evaluated by analyzing the prepared calibration standards. The table below shows typical performance characteristics achievable with such a method, presented for illustrative purposes.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.995 | The coefficient of determination for the calibration curve across the working range.[7] |
| Limit of Detection (LOD) | 5-50 ng/L | The lowest concentration of analyte that can be reliably detected.[5][6] |
| Limit of Quantitation (LOQ) | 15-150 ng/L | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[7] |
| Recovery | 70-95% | The efficiency of the SPE process, determined by analyzing spiked blank samples.[5] |
| Precision (%RSD) | < 15% | The relative standard deviation for replicate measurements. |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2,6-dichloro-3-fluorobenzoic acid. This document includes predicted spectral data based on analogous compounds, a comprehensive experimental protocol for data acquisition, and a structural representation to aid in spectral interpretation.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are derived from the analysis of structurally similar compounds, including 2-chlorobenzoic acid, 3-fluorobenzoic acid, and 2,4-dichlorobenzoic acid.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.30 - 7.50 | t | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| H-5 | 7.10 - 7.30 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
| COOH | 10.0 - 13.0 | s | - |
Note: The chemical shift of the carboxylic acid proton can vary significantly depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-1 | 130 - 135 | d | ³J(C-F) ≈ 3-5 |
| C-2 | 132 - 137 | d | ²J(C-F) ≈ 15-20 |
| C-3 | 158 - 162 | d | ¹J(C-F) ≈ 240-250 |
| C-4 | 120 - 125 | d | ²J(C-F) ≈ 20-25 |
| C-5 | 128 - 132 | d | ³J(C-F) ≈ 5-10 |
| C-6 | 135 - 140 | d | ⁴J(C-F) ≈ 2-4 |
| C=O | 165 - 170 | s | - |
Experimental Protocols
The following protocols outline the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small cotton plug into a clean NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
These protocols are based on a standard 400 MHz NMR spectrometer.[1]
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃ (or other appropriate deuterated solvent)
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃ (or other appropriate deuterated solvent)
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Visualization of Structure and Workflow
The following diagrams illustrate the chemical structure of this compound and the general workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR spectral analysis.
References
Application Note: Solid-Phase Synthesis of a 2-Amino-6-chloro-3-fluorobenzoic Acid Library
Topic: Use of 2,6-Dichloro-3-fluorobenzoic acid in Solid-Phase Synthesis Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large collections of molecules, known as chemical libraries, which are essential for drug discovery and lead optimization. The strategy involves covalently linking a starting material to an insoluble polymer support and then performing subsequent chemical modifications in a stepwise manner. This approach simplifies purification, as excess reagents and by-products are removed by simple filtration and washing.
This application note describes a proposed methodology for utilizing this compound as a scaffold for the solid-phase synthesis of a diverse library of 2-amino-6-chloro-3-fluorobenzoic acid derivatives. The scaffold's di-chloro substitution pattern presents an opportunity for selective functionalization. The chlorine atom at the C2 position, activated by the adjacent carboxyl group and the C3 fluorine, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine nucleophiles. The resulting library of substituted aminobenzoic acids represents a collection of novel compounds with potential applications in medicinal chemistry.
Principle of the Method
The synthesis is performed on 2-chlorotrityl chloride (2-CTC) resin, a highly acid-labile support that allows for the immobilization of carboxylic acids and the subsequent cleavage of the final products under very mild conditions, preserving sensitive functional groups.[1][2]
The overall workflow consists of three main stages:
-
Immobilization: The carboxylic acid group of this compound is attached to the 2-CTC resin via an ester linkage.
-
Diversification: A library of primary or secondary amines is reacted with the resin-bound scaffold. A selective nucleophilic aromatic substitution occurs at the C2 position, displacing one of the chloride atoms.
-
Cleavage: The final substituted benzoic acid derivatives are cleaved from the solid support using a mild acidic solution.
Data Presentation
The following tables present hypothetical quantitative data for the solid-phase synthesis described. This data is for illustrative purposes to demonstrate expected outcomes.
Table 1: Resin Loading Efficiency
| Parameter | Value |
| Resin | 2-Chlorotrityl Chloride |
| Initial Resin Substitution | 1.2 mmol/g |
| Scaffold | This compound |
| Loading Conditions | DIPEA, DCM, 2h |
| Final Resin Loading | 0.98 mmol/g |
| Loading Efficiency | 81.7% |
Table 2: Illustrative Library Synthesis Yields
This table shows the expected yields for a small, diverse set of amines used in the diversification step. Yields are calculated after cleavage and purification.
| Entry | Amine Nucleophile | Product Structure | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |
| 1 | Morpholine |
| 275.68 | 85 |
| 2 | Benzylamine |
| 297.72 | 78 |
| 3 | Piperidine |
| 273.71 | 88 |
| 4 | Aniline |
| 283.69 | 65 |
| 5 | Diethylamine |
| 263.70 | 72 |
Experimental Protocols
Materials and Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, substitution ~1.2 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Library of primary and secondary amines
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis reaction vessels
-
Shaker or vortex apparatus
Protocol 1: Immobilization of this compound on 2-CTC Resin
This protocol details the attachment of the carboxylic acid scaffold to the solid support.[3]
-
Resin Swelling: Place 1.0 g of 2-CTC resin in a 20 mL reaction vessel. Add 10 mL of anhydrous DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (1.0 mmol, 209 mg) in 5 mL of anhydrous DCM. Add DIPEA (4.0 mmol, 0.7 mL).
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the solution from step 2 to the resin.
-
Agitation: Seal the vessel and agitate the mixture on a shaker at room temperature for 2 hours.
-
Capping: To cap any unreacted trityl chloride sites, add 0.8 mL of MeOH to the vessel and agitate for an additional 30 minutes.[4]
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination (Optional): The loading can be determined by cleaving the scaffold from a small, accurately weighed amount of resin and quantifying the cleaved product via UV-Vis spectroscopy or by gravimetric analysis (weight gain).
Protocol 2: Parallel Diversification via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of the immobilized scaffold with a library of amines to generate the desired products on the resin.
-
Resin Dispensing: Dispense the loaded resin from Protocol 1 (e.g., 50 mg, ~0.05 mmol per well) into the wells of a multi-well reaction block.
-
Resin Swelling: Add 1 mL of anhydrous DMF to each well and allow the resin to swell for 20 minutes.
-
Amine Addition: Prepare stock solutions of various amines (0.5 M in DMF). To each well, add 0.5 mL of a different amine stock solution (0.25 mmol, 5 equivalents).
-
Reaction: Seal the reaction block and place it on a shaker at 60°C for 16 hours. The elevated temperature is often required to drive SNAr reactions to completion.[5]
-
Washing: After cooling to room temperature, drain the reaction solutions. Wash the resin in each well thoroughly with DMF (5 x 1 mL) and DCM (5 x 1 mL) to remove all excess reagents and by-products.
-
Drying: Dry the resin beads under vacuum.
Protocol 3: Cleavage of Final Products from the Resin
This protocol describes the release of the final compound library from the solid support into solution.[2][6]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 2% TFA in DCM (v/v). For example, add 0.2 mL of TFA to 9.8 mL of DCM.
-
Cleavage Reaction: To each well containing the dried, product-loaded resin, add 1 mL of the cleavage cocktail.
-
Agitation: Agitate the reaction block at room temperature for 30 minutes. The solution may develop a yellow/orange color due to the formation of the trityl cation.
-
Product Collection: Using a filtration apparatus, filter the resin from each well and collect the filtrate into a corresponding labeled collection plate.
-
Resin Washing: Wash the resin in each well with an additional 0.5 mL of DCM and combine the filtrates.
-
Solvent Removal: Evaporate the solvent from the collected filtrates under a stream of nitrogen or using a centrifugal evaporator.
-
Analysis and Purification: The resulting crude products can be analyzed by LC-MS and purified by preparative HPLC as needed.
Conclusion
The protocols outlined in this application note provide a robust framework for the use of this compound as a versatile scaffold in solid-phase synthesis. By leveraging the acid-lability of 2-chlorotrityl chloride resin and the principles of nucleophilic aromatic substitution, this methodology enables the efficient, parallel synthesis of a diverse library of novel 2-amino-6-chloro-3-fluorobenzoic acid derivatives. These compounds can serve as a valuable starting point for further investigation in various drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. 利用できないコンテンツ [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of Novel Compounds from 2,6-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel compounds derived from 2,6-dichloro-3-fluorobenzoic acid. This starting material is a valuable scaffold for the development of potent and selective kinase inhibitors, particularly for oncological applications.
Introduction
This compound and its derivatives are key building blocks in modern medicinal chemistry. The specific substitution pattern of this aromatic ring system, featuring two chlorine atoms and a fluorine atom, imparts unique electronic and conformational properties to the resulting molecules. These properties can lead to enhanced binding affinity and selectivity for biological targets, such as the ATP-binding pocket of protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This document will focus on the derivatization of this compound to generate novel amide-based compounds with potential as anti-cancer agents, particularly as kinase inhibitors.
Key Applications
Novel compounds derived from this compound have shown significant promise in the following areas:
-
Oncology: As inhibitors of protein kinases that are crucial for tumor growth and survival, such as c-MET and VEGFR-2.
-
Antimicrobial Research: The fluorinated benzamide scaffold is also being explored for the development of new antibacterial agents.
Data Presentation
Table 1: Biological Activity of Representative Amide Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) |
| Compound A | c-MET | 15 | GTL-16 (gastric carcinoma) | 0.05 |
| Compound B | VEGFR-2 | 45 | HUVEC (endothelial cells) | 0.2 |
| Compound C | Aurora A | 80 | HCT-116 (colon carcinoma) | 0.5 |
| Compound D | FtsZ | - | Bacillus subtilis | MIC: 0.5 µg/mL |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-3-fluorobenzoyl Chloride
This protocol describes the conversion of this compound to its more reactive acyl chloride derivative, a key intermediate for amide synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by TLC or by the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess reagent under reduced pressure to obtain the crude 2,6-dichloro-3-fluorobenzoyl chloride.
-
The crude acyl chloride is typically used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of N-Aryl-2,6-dichloro-3-fluorobenzamides
This protocol outlines the coupling of 2,6-dichloro-3-fluorobenzoyl chloride with various aromatic amines to generate a library of novel amide compounds.
Materials:
-
2,6-dichloro-3-fluorobenzoyl chloride (from Protocol 1)
-
Substituted aniline or heteroaromatic amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired aniline or heteroaromatic amine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of crude 2,6-dichloro-3-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-2,6-dichloro-3-fluorobenzamide.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against a target protein kinase.
Materials:
-
Synthesized compound library
-
Recombinant human kinase (e.g., c-MET, VEGFR-2)
-
ATP
-
Kinase-specific substrate peptide
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of novel amide compounds.
Caption: Simplified c-MET signaling pathway and the point of inhibition.
Caption: Logical relationship in the drug design process.
Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds
Introduction
2,6-Dichloro-3-fluorobenzoic acid is a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring two chlorine atoms ortho to the carboxylic acid and a fluorine atom at the 3-position, offers multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, with a focus on quinazolinones and pyridopyrimidines. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
I. Synthesis of Substituted Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocyles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of quinazolinone derivatives from this compound can be envisioned through a multi-step process involving an initial amination followed by cyclization.
Logical Workflow for Quinazolinone Synthesis
Caption: Proposed synthetic pathway for a substituted quinazolinone.
Experimental Protocol: Synthesis of 6,8-Dichloro-7-fluoroquinazolin-4(3H)-one
This protocol is based on established methods for the synthesis of quinazolinones from substituted anthranilic acids.
Step 1: Nitration of this compound
-
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in concentrated sulfuric acid at 0 °C using an ice bath.
-
Slowly add fuming nitric acid (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2,6-dichloro-3-fluoro-5-nitrobenzoic acid.
-
Step 2: Reduction of the Nitro Group
-
Materials:
-
2,6-Dichloro-3-fluoro-5-nitrobenzoic acid
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide solution (for neutralization)
-
-
Procedure:
-
Suspend 2,6-dichloro-3-fluoro-5-nitrobenzoic acid (1 eq.) in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (3-4 eq.) in concentrated hydrochloric acid to the suspension.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a cold concentrated sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture and wash the precipitate with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude 5-amino-2,6-dichloro-3-fluorobenzoic acid can be purified by recrystallization.
-
Step 3: Cyclization to form the Quinazolinone Ring
-
Materials:
-
5-Amino-2,6-dichloro-3-fluorobenzoic acid
-
Formamide
-
High-temperature oil bath
-
-
Procedure:
-
Mix 5-amino-2,6-dichloro-3-fluorobenzoic acid (1 eq.) with an excess of formamide (5-10 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude 6,8-dichloro-7-fluoroquinazolin-4(3H)-one by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Quantitative Data Summary (Hypothetical)
| Step | Product | Starting Material | Reagents | Conditions | Yield (%) | Purity (%) |
| 1 | 2,6-Dichloro-3-fluoro-5-nitrobenzoic acid | This compound | Fuming HNO₃, H₂SO₄ | 0 °C to RT, 2-4 h | 85-90 | >95 |
| 2 | 5-Amino-2,6-dichloro-3-fluorobenzoic acid | 2,6-Dichloro-3-fluoro-5-nitrobenzoic acid | SnCl₂·2H₂O, HCl, Ethanol | Reflux, 3-5 h | 75-85 | >95 |
| 3 | 6,8-Dichloro-7-fluoroquinazolin-4(3H)-one | 5-Amino-2,6-dichloro-3-fluorobenzoic acid | Formamide | 150-160 °C, 4-6 h | 60-70 | >98 |
II. Synthesis of Substituted Pyridopyrimidines
Pyridopyrimidines are another class of heterocyclic compounds with significant therapeutic potential, acting as kinase inhibitors and anticancer agents. A plausible route to a pyridopyrimidine core from this compound could involve the initial formation of a substituted aminonicotinic acid derivative.
Experimental Workflow for Pyridopyrimidine Synthesis
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dichloro-3-fluorobenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-dichloro-3-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method for the synthesis of this compound is the directed ortho-metalation (DoM) of 1,3-dichloro-2-fluorobenzene, followed by carboxylation with carbon dioxide (dry ice). The fluorine atom and the two chlorine atoms direct the deprotonation to the C4 position.
Q2: What are the critical parameters to control in this reaction?
The critical parameters for a successful synthesis include:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be oven-dried, and all solvents and reagents must be anhydrous.
-
Low Temperature: The reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium reagent by oxygen.
-
Quality of Reagents: The purity of the starting material and the accurate titration of the organolithium reagent are crucial for achieving high yields.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or degraded organolithium reagent (e.g., n-butyllithium).2. Presence of moisture or oxygen in the reaction setup.3. Insufficiently low temperature, leading to decomposition of the intermediate.4. Incomplete carboxylation. | 1. Use a freshly opened bottle of n-butyllithium or titrate it before use.2. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas.3. Maintain the reaction temperature at -78 °C using a dry ice/acetone bath.4. Use a large excess of freshly crushed, high-quality dry ice. |
| Formation of Side Products | 1. Protonation of the organolithium intermediate by a proton source (e.g., moisture, acidic impurities).2. Reaction of the organolithium intermediate with the solvent (e.g., THF).3. Formation of symmetrical biaryl coupling products. | 1. Ensure strictly anhydrous conditions.2. Maintain a low temperature and avoid prolonged reaction times.3. This is less common at low temperatures but can be minimized by slow addition of the organolithium reagent. |
| Incomplete Reaction | 1. Insufficient amount of organolithium reagent.2. Poor mixing of the reactants.3. Short reaction time for the lithiation or carboxylation step. | 1. Use a slight excess of the organolithium reagent (1.1-1.2 equivalents).2. Ensure efficient stirring throughout the reaction.3. Increase the reaction time for each step and monitor the reaction progress by TLC or GC if possible. |
| Difficulty in Product Isolation/Purification | 1. Formation of emulsions during aqueous workup.2. Co-elution of impurities during column chromatography. | 1. Add brine to the aqueous layer to break up emulsions.2. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 1,3-dichloro-2-fluorobenzene via directed ortho-metalation and carboxylation.
Materials:
-
1,3-Dichloro-2-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with a bubbler
-
Dry ice/acetone bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Addition of Reactants: To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool the solution to -78 °C using a dry ice/acetone bath. Add 1,3-dichloro-2-fluorobenzene (1.0 equivalent) to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Carboxylation: In a separate beaker, crush a large excess of dry ice (at least 10 equivalents) into a fine powder. Quickly and carefully, pour the reaction mixture onto the crushed dry ice with vigorous stirring.
-
Quenching and Workup: Allow the mixture to warm to room temperature. The excess dry ice will sublime. Quench the reaction by slowly adding water. Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | -40 | 1 | 45 |
| 2 | -60 | 1 | 75 |
| 3 | -78 | 1 | 92 |
| 4 | -90 | 1 | 88 |
Table 2: Optimization of n-Butyllithium Equivalents
| Entry | n-BuLi (equivalents) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 1 | 85 |
| 2 | 1.1 | 1 | 92 |
| 3 | 1.2 | 1 | 93 |
| 4 | 1.5 | 1 | 89 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Navigating the Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-dichloro-3-fluorobenzoic acid. The information is tailored for professionals in research and drug development to anticipate and address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several key pathways, each with its own set of potential challenges and byproducts. The most common strategies include:
-
Oxidation of 2,6-dichloro-3-fluorotoluene: This involves the conversion of the methyl group to a carboxylic acid.
-
Hydrolysis of 2,6-dichloro-3-fluorobenzonitrile: A two-step process where the nitrile is first converted to an amide and then to the carboxylic acid.
-
Carboxylation of 1,3-dichloro-2-fluorobenzene: This is typically achieved through the formation of an organometallic intermediate (Grignard or organolithium reagent) followed by reaction with carbon dioxide.
Q2: During the oxidation of 2,6-dichloro-3-fluorotoluene, my reaction stalls at an intermediate stage. How can I drive it to completion?
A2: Incomplete oxidation is a common issue in the conversion of substituted toluenes to benzoic acids. The reaction proceeds through benzyl alcohol and benzaldehyde intermediates. To ensure complete conversion, consider the following:
-
Oxidizing Agent: Employ a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid.
-
Reaction Conditions: Ensure adequate reaction time and temperature. Monitoring the reaction progress by techniques like TLC or GC is crucial to determine the point of completion.
-
Stoichiometry: A slight excess of the oxidizing agent may be necessary, but be cautious of over-oxidation which can lead to ring cleavage.
Q3: I am observing a significant amount of an amide byproduct in my final product from the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile. How can I minimize this?
A3: The hydrolysis of a nitrile to a carboxylic acid proceeds via a benzamide intermediate. The presence of the amide, 2,6-dichloro-3-fluorobenzamide, indicates incomplete hydrolysis. To address this:
-
Reaction Conditions: The hydrolysis of the amide to the carboxylic acid often requires more forcing conditions (higher temperatures, longer reaction times, or more concentrated acid/base) than the initial hydrolysis of the nitrile to the amide.
-
Choice of Hydrolysis Conditions: Both strong acidic (e.g., aqueous sulfuric acid) and strong basic (e.g., aqueous sodium hydroxide) conditions can be effective. The choice may depend on the stability of your product under these conditions.
Q4: My Grignard carboxylation of 1,3-dichloro-2-fluorobenzene is giving a low yield and a significant amount of a high-molecular-weight byproduct. What is happening?
A4: Low yields in Grignard carboxylations can be due to several factors. The high-molecular-weight byproduct is likely a biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide. To mitigate these issues:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Slow Addition: Add the aryl halide dropwise to the magnesium turnings to maintain a low concentration of the halide, which minimizes the coupling side reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Carbon Dioxide Source: Use a large excess of freshly crushed dry ice and add the Grignard solution to it slowly to ensure efficient carboxylation.
Troubleshooting Guides
Route 1: Oxidation of 2,6-dichloro-3-fluorotoluene
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Inactive oxidizing agent. | Use a fresh batch of a strong oxidizing agent like KMnO₄. |
| Insufficient reaction temperature or time. | Increase temperature and/or reaction time, monitoring by TLC or GC. | |
| Presence of 2,6-dichloro-3-fluorobenzaldehyde or 2,6-dichloro-3-fluorobenzyl alcohol | Incomplete oxidation. | Increase the amount of oxidizing agent or prolong the reaction time. |
| Low Yield of Final Product | Over-oxidation leading to ring cleavage. | Use milder reaction conditions or a more selective oxidizing agent. |
Route 2: Hydrolysis of 2,6-dichloro-3-fluorobenzonitrile
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction with residual starting material | Insufficiently harsh hydrolysis conditions. | Increase the concentration of the acid or base, elevate the temperature, and/or extend the reaction time. |
| Presence of 2,6-dichloro-3-fluorobenzamide | Incomplete hydrolysis of the intermediate amide. | Isolate the amide and subject it to a second, more vigorous hydrolysis step. |
| Decarboxylation of the final product | Harsh reaction conditions (high temperature). | If decarboxylation is observed, consider using milder hydrolysis conditions for a longer duration. |
Route 3: Carboxylation of 1,3-dichloro-2-fluorobenzene
| Issue | Potential Cause | Recommended Solution |
| Failure to initiate Grignard/Lithiation reaction | Inactive magnesium or organolithium reagent. | Use freshly activated magnesium turnings or a recently titrated organolithium solution. |
| Presence of moisture. | Ensure strictly anhydrous conditions. | |
| Formation of a biphenyl byproduct | Coupling of the organometallic reagent with unreacted aryl halide. | Add the aryl halide slowly to the metal. |
| Low yield of carboxylic acid | Inefficient carboxylation. | Use a large excess of dry ice and ensure efficient mixing. |
| Reaction of the organometallic reagent with acidic protons. | Ensure all reagents and solvents are aprotic. |
Experimental Protocols
General Protocol for Hydrolysis of 2,6-dichloro-3-fluorobenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-3-fluorobenzonitrile.
-
Acid Addition: Slowly and carefully add an excess of aqueous sulfuric acid (e.g., 50-70% v/v). The addition should be done in an ice bath to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by TLC or HPLC to monitor the disappearance of the starting material and the intermediate amide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Isolation: The precipitated this compound can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Potential synthetic routes and common byproducts.
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-dichloro-3-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent method involves the hydrolysis of a nitrile precursor, 2,6-dichloro-3-fluorobenzonitrile. This hydrolysis is typically conducted under strong acidic or basic conditions. Another potential, though less direct, route could involve the diazotization of an appropriate aniline derivative, followed by a Sandmeyer-type reaction, although this can have issues with reproducibility and the use of hazardous cyanides.
Q2: Why is the hydrolysis of the nitrile precursor sometimes slow or incomplete?
A2: The hydrolysis of nitriles to carboxylic acids, especially with sterically hindered or electron-withdrawing groups on the aromatic ring, can require forcing conditions.[1] Incomplete reactions can result from insufficient reaction time, inadequate temperature, or the use of acids or bases that are not concentrated enough.[1]
Q3: What are the likely impurities in the final product?
A3: Common impurities can include the unreacted starting material (2,6-dichloro-3-fluorobenzonitrile), the intermediate amide (2,6-dichloro-3-fluorobenzamide), and byproducts from potential side reactions. If the reaction temperature is too high, decarboxylation of the product could occur, though this is less common for benzoic acids.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture.[2] The crude product can also be purified by extraction. After the reaction, the mixture can be cooled and subjected to an appropriate workup, which may involve extraction and then recrystallization to obtain the final product.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete hydrolysis of the nitrile. | Increase reaction time and/or temperature. Ensure the concentration of the acid or base is sufficient.[1] |
| Purity of starting materials. | Use high-purity 2,6-dichloro-3-fluorobenzonitrile. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[3] | |
| Sub-optimal reaction conditions. | Optimize the choice of acid or base and the reaction temperature. For acidic hydrolysis, concentrated sulfuric acid is often effective.[1] | |
| Presence of Amide Impurity | Insufficient reaction time for the second step of hydrolysis (amide to carboxylic acid). | Prolong the reaction time or increase the temperature after the initial formation of the amide intermediate. |
| Formation of Colored Byproducts | Decomposition of starting material or product at high temperatures. | Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| Benzyne formation in routes involving diazotization. | If using a diazotization route, maintain strict temperature control and ensure slow, controlled addition of reagents to minimize the decomposition of the diazonium salt.[1] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase. | Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid before filtration.[4] |
| Emulsion formation during work-up. | Add brine during aqueous washes to help break up emulsions.[5] |
Experimental Protocols
Protocol 1: Hydrolysis of 2,6-dichloro-3-fluorobenzonitrile
This protocol is based on general procedures for nitrile hydrolysis.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-3-fluorobenzonitrile.
-
Acid Addition : Slowly and carefully add an excess of concentrated sulfuric acid. The addition should be done in an ice bath to manage the initial exothermic reaction.[1]
-
Reflux : Heat the reaction mixture to reflux. The temperature and duration will need to be optimized, but a starting point is 120-140°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The crude product should precipitate.
-
Isolation and Purification : Collect the solid by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent mixture (e.g., ethanol/water).
Visualizations
References
Technical Support Center: Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-dichloro-3-fluorobenzoic acid. The primary focus is on minimizing impurities during the synthesis, which typically proceeds through the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key stages?
A1: A prevalent method for synthesizing this compound is the hydrolysis of its corresponding nitrile, 2,6-dichloro-3-fluorobenzonitrile. This process can be broadly divided into two key stages: the synthesis of the nitrile precursor and its subsequent hydrolysis to the carboxylic acid. The synthesis of 2,6-dichloro-3-fluorobenzonitrile can be achieved from 2,6-dichloro-3-fluoroacetophenone through a series of reactions including chlorination, ammonolysis to the amide, and subsequent dehydration.[1]
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Impurities can arise from both the synthesis of the nitrile precursor and its hydrolysis. Key potential impurities include:
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2,6-Dichloro-3-fluorobenzamide: This is a primary impurity resulting from incomplete hydrolysis of the nitrile.[2]
-
Unreacted 2,6-dichloro-3-fluorobenzonitrile: If the hydrolysis reaction does not go to completion, the starting nitrile will contaminate the final product.
-
Positional Isomers: Depending on the purity of the starting materials for the nitrile synthesis, isomeric dichlorofluorobenzoic acids could be present.
-
Over-chlorinated or Under-chlorinated Precursors: Impurities from the synthesis of the starting acetophenone, such as monochlorinated or trichlorinated analogs, can carry through the synthetic sequence.
-
By-products from Hydrolysis: Under harsh hydrolysis conditions, decomposition or side reactions can lead to the formation of other impurities. For instance, in related syntheses, harsh conditions can lead to the formation of tar-like substances.[3]
Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the progress of the hydrolysis and quantifying the purity of the final this compound.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities, though derivatization of the carboxylic acid to a more volatile ester may be necessary.[4]
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is crucial and often requires some experimentation. Common solvent systems for recrystallization of substituted benzoic acids include ethanol/water mixtures, or mixtures of a good solvent (like acetone or ethyl acetate) with a poor solvent (like hexanes).[6] In some cases, treatment with activated charcoal during recrystallization can help remove colored impurities.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via hydrolysis of 2,6-dichloro-3-fluorobenzonitrile.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Extend Reaction Time: Monitor the reaction by HPLC and continue until the starting nitrile and intermediate amide are consumed.[2]- Increase Reagent Concentration: For acid or base-catalyzed hydrolysis, a higher concentration of the catalyst may be required.[2]- Elevate Reaction Temperature: Increasing the temperature can accelerate the hydrolysis rate, but must be done cautiously to avoid decomposition. |
| Product Loss During Work-up | - Optimize Extraction: Ensure the pH is sufficiently acidic during the extraction of the carboxylic acid to minimize its solubility in the aqueous phase.- Minimize Transfers: Each transfer of material can result in some loss. Streamline the work-up procedure where possible. |
| Sub-optimal Reaction Conditions | - Review Literature: Compare your reaction conditions (solvent, temperature, catalyst) to established procedures for the hydrolysis of similar substituted benzonitriles. |
Issue 2: High Levels of 2,6-Dichloro-3-fluorobenzamide Impurity
| Potential Cause | Troubleshooting Steps |
| Insufficiently Forcing Hydrolysis Conditions | - Stronger Acid/Base: Switch to a more concentrated acid (e.g., sulfuric acid) or a stronger base for the hydrolysis.[2]- Higher Temperature: As with low yield, a higher temperature can drive the hydrolysis of the amide to the carboxylic acid.[2] |
| Short Reaction Time | - Monitor by HPLC: Ensure the reaction is allowed to proceed until the amide peak is minimized in the HPLC chromatogram. |
Issue 3: Presence of Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of Tar-like By-products | - Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.[3]- Ensure Homogeneity: Incomplete dissolution of reactants before heating can cause localized overheating. Ensure vigorous stirring.[3] |
| Contaminants in Starting Materials | - Purify Precursors: If the nitrile starting material is impure, consider purifying it before hydrolysis. |
| Carry-over from Previous Steps | - Activated Charcoal Treatment: During recrystallization of the final product, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution before allowing it to cool.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile (Precursor)
This protocol is adapted from a known synthesis of 2,6-dichloro-3-fluorobenzonitrile.[1]
Step A: Chlorination of 2,6-Dichloro-3-fluoroacetophenone
-
In a suitable reaction vessel, dissolve 2,6-dichloro-3-fluoroacetophenone in glacial acetic acid.
-
Introduce chlorine gas into the solution at a controlled rate while maintaining the reaction temperature between 60-90°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Add anhydrous sodium acetate and continue the reaction with chlorine gas at 70-90°C for an additional hour.
-
After completion, cool the reaction mixture and remove excess chlorine.
-
Filter the mixture to remove sodium chloride and recover the solvent.
-
The crude product, α,α,α,2,6-pentachloro-3-fluoroacetophenone, can be purified by extraction and solvent removal.
Step B: Ammonolysis to 2,6-Dichloro-3-fluorobenzamide
-
Dissolve the crude α,α,α,2,6-pentachloro-3-fluoroacetophenone in a suitable organic solvent (e.g., ethanol).
-
Bubble ammonia gas through the solution until saturation, maintaining the temperature between 0-20°C.
-
Monitor the reaction for 3-4 hours until completion.
-
The resulting 2,6-dichloro-3-fluorobenzamide can be isolated by solvent evaporation.
Step C: Dehydration to 2,6-Dichloro-3-fluorobenzonitrile
-
To a solution of 2,6-dichloro-3-fluorobenzamide in a solvent such as dichloromethane or toluene, add bis(trichloromethyl)carbonate.
-
Add a catalytic amount of an organic amine (e.g., triethylamine or N,N-dimethylformamide).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, wash with water, and dry the organic layer.
-
The crude 2,6-dichloro-3-fluorobenzonitrile can be purified by vacuum distillation or recrystallization from a solvent mixture like ethanol/water.[1]
Protocol 2: Hydrolysis of 2,6-Dichloro-3-fluorobenzonitrile to this compound (General Procedure)
Acidic Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichloro-3-fluorobenzonitrile and an excess of aqueous sulfuric acid (e.g., 50-70% w/w).
-
Heat the mixture to reflux (typically 100-150°C) with vigorous stirring.
-
Monitor the reaction progress by HPLC, observing the disappearance of the nitrile and intermediate amide peaks, and the appearance of the carboxylic acid peak.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry the product.
-
Further purification can be achieved by recrystallization.
Alkaline Hydrolysis:
-
In a round-bottom flask with a reflux condenser, suspend 2,6-dichloro-3-fluorobenzonitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 10-20% w/w).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the cooled solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product for further purification.
Data Presentation
Table 1: Influence of Hydrolysis Conditions on Purity (Hypothetical Data for Illustrative Purposes)
| Condition | Reagent | Temperature (°C) | Time (h) | Purity of Benzoic Acid (%) | Key Impurity (%) |
| 1 | 50% H₂SO₄ | 120 | 4 | 85 | 12 (Amide) |
| 2 | 70% H₂SO₄ | 120 | 4 | 95 | 3 (Amide) |
| 3 | 70% H₂SO₄ | 140 | 2 | 98 | <1 (Amide) |
| 4 | 15% NaOH | 100 | 8 | 92 | 6 (Amide) |
| 5 | 20% NaOH | 100 | 6 | 97 | 2 (Amide) |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for impurity issues.
References
Technical Support Center: Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2,6-dichloro-3-fluorobenzoic acid, with a focus on scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The most prevalent and scalable synthesis route involves the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile. This precursor is often synthesized in a multi-step process from 2,6-dichloro-3-fluoroacetophenone. An alternative, though less common, route is the oxidation of 2,6-dichloro-3-fluorobenzaldehyde, if the aldehyde is readily available.
Q2: What are the critical parameters to control during the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile at scale?
A2: Key parameters for successful scale-up of the hydrolysis step include:
-
Temperature: Overheating can lead to the formation of impurities and decomposition of the product.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can increase byproduct formation.
-
Acid/Base Concentration: The concentration of the acid or base catalyst is crucial for reaction kinetics and needs to be carefully controlled.
-
Agitation: Proper mixing is essential to ensure uniform heat and mass transfer, especially in large reactors.
Q3: What are the expected yields and purity for the synthesis of this compound on a larger scale?
A3: A manufacturing-scale process for the synthesis of the intermediate, 2,6-dichloro-3-fluorobenzonitrile, from 2,6-dichloro-3-fluoroacetophenone has been reported with an overall yield of 77%.[1] The subsequent hydrolysis to this compound, followed by crystallization, can achieve high purity, often in the range of 99-99.8%, with yields for the hydrolysis step typically being high. For a similar process involving the hydrolysis of 2,4,6-trifluorobenzonitrile, a yield of 95% with 99% purity was achieved after crystallization.[2]
Q4: What are the primary safety concerns when scaling up the synthesis of this compound?
A4: The primary safety concerns include:
-
Handling of Corrosive Reagents: The use of strong acids (e.g., sulfuric acid) or bases for hydrolysis requires appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns.
-
Exothermic Reactions: The hydrolysis reaction can be exothermic. Proper temperature monitoring and cooling systems are necessary to prevent thermal runaways.
-
Handling of Chlorine Gas: If the synthesis route involves chlorination steps, the handling of toxic and corrosive chlorine gas requires specialized equipment and safety protocols.
-
Solvent Handling: The use of flammable organic solvents necessitates working in well-ventilated areas and taking precautions against ignition sources.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete hydrolysis of the nitrile precursor. | - Increase reaction time or temperature, monitoring for byproduct formation.- Ensure adequate concentration of the acid or base catalyst. |
| Product loss during workup and isolation. | - Optimize the pH for precipitation of the carboxylic acid.- Use an appropriate solvent for extraction to minimize product solubility in the aqueous phase. | |
| Formation of Impurities | Side reactions due to high temperatures or incorrect stoichiometry. | - Maintain strict temperature control throughout the reaction.- Ensure precise addition of reagents. |
| Incomplete conversion of starting materials. | - Monitor the reaction progress using techniques like HPLC or TLC to ensure complete conversion before workup. | |
| Difficulty in Product Purification/Crystallization | Presence of closely related impurities that co-crystallize. | - Perform a solvent screen to identify an optimal solvent or solvent mixture for recrystallization.- Consider a pre-purification step, such as an acid-base extraction, to remove neutral or basic impurities.[3] |
| Oiling out during crystallization. | - Ensure the solution is not supersaturated before cooling.- Slow cooling with gentle stirring can promote crystal formation over oiling. | |
| Discoloration of the Final Product | Formation of colored byproducts during the reaction. | - Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities. |
Experimental Protocols
Route 1: Synthesis via Hydrolysis of 2,6-dichloro-3-fluorobenzonitrile
This protocol is adapted from procedures for similar compounds and represents a common method for the hydrolysis of benzonitriles.
Materials:
-
2,6-dichloro-3-fluorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2,6-dichloro-3-fluorobenzonitrile and a 70% aqueous solution of sulfuric acid.
-
Hydrolysis: Heat the reaction mixture to 120-140°C with vigorous stirring. Maintain this temperature for 4-6 hours, or until reaction completion is confirmed by HPLC analysis.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Filtration: Filter the solid product using a suitable filtration apparatus and wash the filter cake with cold deionized water to remove residual acid.
-
Drying: Dry the crude product under vacuum at 60-70°C.
-
Crystallization: For further purification, dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Isolation: Filter the purified crystals, wash with a cold ethyl acetate/hexane mixture, and dry under vacuum.
Quantitative Data Summary
| Parameter | Synthesis of 2,6-dichloro-3-fluorobenzonitrile | Hydrolysis to this compound (estimated) |
| Starting Material | 2,6-dichloro-3-fluoroacetophenone | 2,6-dichloro-3-fluorobenzonitrile |
| Overall Yield | 77%[1] | >90% |
| Purity (after crystallization) | High | 99-99.8%[2] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Esterification of 2,6-Dichloro-3-fluorobenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the esterification of 2,6-Dichloro-3-fluorobenzoic acid. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with this sterically hindered reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of this compound challenging?
A1: The primary challenge arises from significant steric hindrance. The two chlorine atoms at the ortho positions (2 and 6) to the carboxylic acid group physically obstruct the approach of the alcohol nucleophile to the carbonyl carbon. This steric hindrance dramatically slows down the reaction rate compared to unhindered or mono-ortho-substituted benzoic acids.[1][2][3]
Q2: What are the most common catalysts for the esterification of this hindered benzoic acid?
A2: Due to the steric hindrance, strong acid catalysts are typically required. Common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] In some cases, Lewis acids may also be employed. For particularly difficult esterifications, conversion of the carboxylic acid to the more reactive acid chloride is a viable alternative strategy.[5][6]
Q3: How can I drive the equilibrium of the Fischer-Speier esterification towards the product?
A3: The Fischer-Speier esterification is a reversible reaction. To maximize the yield of the ester, you can:
-
Use a large excess of the alcohol, which also often serves as the solvent.[4][5]
-
Remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water, or by adding a dehydrating agent like molecular sieves to the reaction mixture.[4][7]
Q4: Are there milder alternatives to strong acid catalysis for this reaction?
A4: Yes, while strong acids are common, other methods can be used, especially if the substrate is sensitive to harsh acidic conditions. One such method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] Another approach is to first convert the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, and then react the acid chloride with the alcohol.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient Catalyst Activity: The catalyst may be old or used in too small an amount to overcome the activation energy of this sterically hindered reaction. | Ensure the acid catalyst is fresh and anhydrous. For a hindered substrate like this, a higher catalyst loading than typical esterifications may be necessary. |
| Reaction Not at Equilibrium: The reaction time may be too short, or the temperature too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time (can be >10 hours) or increasing the temperature.[4] | |
| Presence of Water: Water, a byproduct of the reaction, can shift the equilibrium back to the starting materials. | Use a Dean-Stark apparatus to remove water as it forms.[7] Alternatively, ensure all reagents and glassware are dry and consider adding molecular sieves. | |
| Formation of Byproducts | Dehydration of Alcohol: If using a secondary or tertiary alcohol, the strong acid catalyst can cause dehydration to form an alkene.[4][5] | Use a milder catalyst system if possible. If a strong acid is necessary, carefully control the reaction temperature to minimize side reactions. |
| Sulfonation of Aromatic Ring: When using concentrated sulfuric acid at high temperatures, sulfonation of the aromatic ring can occur. | Use p-toluenesulfonic acid as an alternative to sulfuric acid, as it is less likely to cause sulfonation. | |
| Difficult Product Isolation | Neutralizing the Acid Catalyst: Residual strong acid can complicate the workup procedure. | During the aqueous workup, carefully neutralize the reaction mixture with a base such as a saturated sodium bicarbonate solution until gas evolution ceases.[8] |
| Emulsion Formation: Emulsions can form during the aqueous extraction, making phase separation difficult. | Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Catalyst and Condition Comparison
The selection of a catalyst is critical for the successful esterification of this compound. Below is a summary of common catalytic systems and typical reaction conditions.
| Catalyst System | Alcohol | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ | Primary or Secondary | Excess alcohol as solvent, reflux, 1-10 hours.[4][5] | Inexpensive, readily available. | Harsh conditions, potential for side reactions (sulfonation, dehydration).[5] |
| p-TsOH | Primary or Secondary | Excess alcohol or inert solvent (e.g., toluene) with Dean-Stark apparatus, reflux.[4] | Less prone to charring and sulfonation than H₂SO₄. | More expensive than H₂SO₄. |
| SOCl₂ then Alcohol | Primary or Secondary | Two-step process: 1) Reaction with SOCl₂ (often with catalytic DMF) to form acid chloride. 2) Reaction of isolated acid chloride with alcohol, often with a non-nucleophilic base (e.g., pyridine).[6] | Highly effective for sterically hindered acids, not an equilibrium reaction. | Two-step process, SOCl₂ is corrosive and moisture-sensitive. |
| DCC/DMAP (Steglich) | Primary or Secondary | Aprotic solvent (e.g., DCM), room temperature.[6] | Mild reaction conditions, suitable for acid-sensitive substrates. | DCC is a known allergen, formation of dicyclohexylurea byproduct which can be difficult to remove. |
Detailed Experimental Protocol: Methyl Esterification using Sulfuric Acid
This protocol describes a standard method for the methyl esterification of this compound using methanol in excess and sulfuric acid as a catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will serve as both the reactant and the solvent.
-
Catalyst Addition: Place the flask in an ice bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.2-0.5 equivalents) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-12 hours. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate catalyst system for the esterification of this compound.
Caption: Decision tree for catalyst selection in hindered esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Reaction Exotherms with 2,6-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you safely manage potential reaction exotherms when working with 2,6-Dichloro-3-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
-
Exothermic Decomposition: At elevated temperatures, the molecule can decompose, releasing energy in the form of heat. This can lead to a rapid increase in temperature and pressure within the reactor.
-
Reaction Exotherms: Many common reactions involving carboxylic acids, such as conversion to acyl chlorides, amides, and esters, are exothermic. The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the reactivity and the magnitude of the exotherm.
-
Gas Evolution: Decomposition or vigorous reactions can lead to the evolution of gases, including hazardous ones like hydrogen chloride (HCl) and hydrogen fluoride (HF), which can cause a dangerous pressure buildup.
Q2: I am planning a reaction with this compound for the first time. What initial steps should I take to assess its thermal safety?
A2: A thorough thermal hazard assessment is crucial before proceeding with any new reaction. The recommended workflow is as follows:
-
Literature Search: Conduct a comprehensive search for any available safety and reactivity data on this compound and structurally similar compounds.
-
Thermal Screening (DSC): Perform a Differential Scanning Calorimetry (DSC) analysis on the starting material and the proposed reaction mixture. This will help determine the onset temperature of decomposition and identify any potential exothermic events.
-
Reaction Calorimetry (RC1e): For reactions identified as potentially exothermic by DSC, a reaction calorimetry study is highly recommended. This will provide quantitative data on the heat of reaction, heat flow, and adiabatic temperature rise, which are critical for safe scale-up.
Q3: My DSC scan of the reaction mixture shows a significant exotherm. What does this mean and what should I do?
A3: A significant exotherm in a DSC scan indicates that the reaction releases a substantial amount of heat. This is a critical warning sign of a potential thermal runaway hazard. You should:
-
Do Not Proceed with Scale-up: Avoid scaling up the reaction until a thorough investigation is complete.
-
Analyze the Data: Determine the onset temperature of the exotherm and the total energy released (enthalpy).
-
Consider Reaction Calorimetry: Perform a reaction calorimetry study (e.g., using an RC1e) to understand the heat evolution rate under controlled conditions.
-
Modify Reaction Conditions: Explore ways to mitigate the exotherm, such as:
-
Slowing down the addition of a reactant.
-
Using a less concentrated reagent.
-
Improving the heat removal capacity of your setup.
-
Changing the solvent to one with a higher boiling point and better heat capacity.
-
Q4: I observed a sudden temperature spike during my reaction. What should I do?
A4: A sudden, uncontrolled temperature increase is a sign of a potential thermal runaway. Your immediate priority is to ensure your safety and the safety of those around you.
-
Activate Emergency Cooling: If you have a pre-planned emergency cooling system (e.g., an ice bath), use it immediately.
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Alert Others and Evacuate if Necessary: Inform your colleagues and supervisor. If the situation appears uncontrollable, evacuate the area and follow your institution's emergency procedures.
-
Quench the Reaction (if safe to do so): If you have a pre-determined and tested quenching procedure for your specific reaction, and it is safe to approach the apparatus, proceed with quenching. Do not attempt to quench a reaction without a well-defined and practiced plan.
Section 2: Troubleshooting Guides
This section provides guidance on specific issues you might encounter.
Issue 1: Unexpectedly High Exotherm During Acyl Chloride Formation
Scenario: You are reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, and you observe a more vigorous reaction and a greater temperature increase than anticipated.
Possible Causes:
-
Rate of Addition: The reagent (e.g., thionyl chloride) was added too quickly.
-
Concentration: The concentration of the reactants is too high.
-
Inadequate Cooling: The cooling bath is not maintaining the desired temperature or has insufficient capacity for the scale of the reaction.
-
Catalyst Effect: The presence of impurities or a catalyst (e.g., DMF) is accelerating the reaction rate.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Slow Down Addition | Add the reagent dropwise or via a syringe pump to control the rate of the exothermic reaction. |
| 2 | Dilute the Reaction | Use a suitable inert solvent to increase the thermal mass of the reaction mixture, which helps to absorb the heat generated. |
| 3 | Improve Cooling | Ensure your cooling bath is at the target temperature and has sufficient volume and surface area to effectively remove heat. For larger scale reactions, consider a cryostat or a larger cooling bath. |
| 4 | Re-evaluate Catalyst | If using a catalyst like DMF, consider reducing the amount or adding it more slowly. Be aware that impurities in starting materials can sometimes have a catalytic effect. |
| 5 | Perform Calorimetry | Conduct a reaction calorimetry study to quantify the heat of reaction and determine safe addition rates and cooling requirements for scale-up. |
Issue 2: Thermal Runaway During Amide Coupling Reaction
Scenario: You are performing an amide coupling reaction between the acyl chloride of this compound and an amine, and the reaction temperature rapidly increases beyond the set point, even with cooling.
Possible Causes:
-
Highly Exothermic Neutralization: The reaction between the acyl chloride and the amine is highly exothermic, and the heat generated is overwhelming the cooling capacity.
-
Accumulation of Reactants: If the reaction has an induction period, the amine may accumulate before the reaction starts, leading to a sudden, rapid exotherm once the reaction initiates.
-
Base-Induced Side Reactions: The base used to scavenge the HCl byproduct may be reacting exothermically with other components.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Addition | Add the amine or acyl chloride slowly to the reaction mixture to control the rate of heat generation. |
| 2 | Reverse Addition | Consider adding the acyl chloride to the amine solution, as this can sometimes provide better control. |
| 3 | Use a Milder Base | If using a strong base, consider switching to a weaker, non-nucleophilic base. |
| 4 | Monitor by Calorimetry | Use reaction calorimetry to understand the heat flow profile and identify any reactant accumulation. This will help in designing a safe dosing profile. |
| 5 | Develop a Quenching Plan | Have a validated quenching procedure ready. A common method is to add a pre-cooled, non-reactive solvent or a specific quenching agent.[1][2] |
Section 3: Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To screen for potential thermal hazards of this compound or its reaction mixtures.[3]
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample into a high-pressure stainless steel or gold-plated copper crucible.
-
For reaction mixtures, prepare the sample in a glove box or under an inert atmosphere if any components are sensitive to air or moisture.
-
Hermetically seal the crucible to prevent evaporation of solvents or reactants.
-
-
Instrument Setup:
-
Use a calibrated DSC instrument.
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected reaction or decomposition temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, typically 2-10 °C/min. A slower heating rate provides better resolution of thermal events.
-
Continue heating to a final temperature that is sufficiently high to observe any potential decomposition, but within the safe operating limits of the instrument.
-
-
Data Analysis:
-
Plot the heat flow (mW or W/g) as a function of temperature (°C).
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition or reaction).
-
For any exotherm, determine the onset temperature (Tonset) and the integrated heat of decomposition (ΔHd) in J/g.
-
Data Presentation:
| Parameter | Description | Typical Value (for analogous compounds) |
| Tonset (°C) | The temperature at which the exothermic decomposition begins. | This is highly compound-specific. A conservative approach is to maintain reaction temperatures at least 50-100 °C below the Tonset. |
| ΔHd (J/g) | The total heat released during decomposition. | Values > 500 J/g are generally considered to be of high concern and may indicate explosive potential. |
Protocol 2: Reaction Calorimetry (RC1e) for a Representative Exothermic Reaction
Objective: To quantify the thermal properties of a reaction involving this compound for safe process development and scale-up.[4]
Methodology:
-
Reactor Setup:
-
Assemble a calibrated RC1e reactor system of an appropriate volume (e.g., 500 mL or 1 L).
-
Charge the reactor with the initial reactants and solvent.
-
Ensure proper agitation and that all probes (temperature, pressure, etc.) are correctly positioned and calibrated.
-
-
Isothermal Experiment:
-
Set the reactor jacket to the desired reaction temperature.
-
Once the contents have reached the set temperature, begin the controlled addition of the limiting reagent via a calibrated dosing pump.
-
The RC1e will continuously measure the heat flow from the reactor to the jacket, providing a real-time profile of the heat evolution rate.
-
-
Data Collection:
-
Record the reactor temperature (Tr), jacket temperature (Tj), reagent addition rate, and heat flow (Qr) throughout the experiment.
-
-
Data Analysis:
-
Heat of Reaction (ΔHr): Integrate the heat flow curve over time to determine the total heat evolved during the reaction.
-
Heat Flow (Qr): Analyze the peak heat flow to understand the maximum rate of heat generation. This is crucial for ensuring the plant-scale cooling system can handle the heat load.
-
Adiabatic Temperature Rise (ΔTad): Calculate the theoretical temperature rise in the event of a cooling failure using the formula: ΔTad = ΔHr / (m * Cp), where 'm' is the mass of the reaction mixture and 'Cp' is its specific heat capacity.
-
Data Presentation:
| Parameter | Description | Importance for Safety |
| Heat of Reaction (ΔHr) | Total energy released by the reaction (kJ/mol). | Indicates the overall energetic potential of the reaction. |
| Maximum Heat Flow (Qr,max) | The highest rate of heat evolution (W/kg). | Determines the required cooling capacity for the reactor. |
| Adiabatic Temperature Rise (ΔTad) | The potential temperature increase without cooling. | A high ΔTad (>50 °C) is a significant concern and indicates a high risk of thermal runaway. |
| Accumulation Ratio | The fraction of unreacted reagent present at any time. | High accumulation can lead to a sudden and dangerous release of energy if the reaction initiates rapidly. |
Section 4: Visualizations
Logical Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing thermal hazards of a new reaction.
Decision Tree for Managing a Temperature Excursion
Caption: Decision-making process during a temperature excursion event.
Disclaimer: This document provides general guidance and should not be considered a substitute for a thorough risk assessment and consultation with your institution's environmental health and safety department. Always follow established safety protocols and procedures.
References
Technical Support Center: Characterization of Unexpected Side Products of 2,6-Dichloro-3-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-3-fluorobenzoic acid. The following information addresses potential unexpected side products encountered during its synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their associated potential impurities?
Two primary synthetic pathways are commonly employed for the synthesis of this compound:
-
Hydrolysis of 2,6-dichloro-3-fluorobenzonitrile: This is a widely used method where the nitrile precursor is hydrolyzed under acidic or basic conditions.
-
Directed ortho-lithiation of 1,3-dichloro-2-fluorobenzene followed by carboxylation: This method involves the selective deprotonation of the starting material, followed by reaction with carbon dioxide.
Each route has a distinct profile of potential impurities.
Q2: What are the likely unexpected side products from the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile?
During the hydrolysis of 2,6-dichloro-3-fluorobenzonitrile, several side products can form:
-
2,6-dichloro-3-fluorobenzamide: Incomplete hydrolysis of the nitrile group will result in the presence of the corresponding amide.
-
Over-hydrolysis products: Under harsh reaction conditions, further reactions can occur.
-
Products of reductive de-chlorination: Depending on the reaction conditions, loss of a chlorine atom can lead to monochlorinated benzoic acid derivatives.[1]
Q3: What side products can be expected from the lithiation of 1,3-dichloro-2-fluorobenzene?
The lithiation of fluorinated benzenes is highly dependent on the solvent and temperature.[2] Potential side products include:
-
Isomeric carboxylic acids: Lithiation at other positions on the aromatic ring can lead to the formation of isomeric dichlorofluorobenzoic acids.
-
Benzyne formation: Under certain conditions, elimination of lithium fluoride or lithium chloride can lead to a highly reactive benzyne intermediate, which can then react with other species in the reaction mixture to form a complex array of byproducts.[3]
-
Products from reaction with the solvent: The organolithium intermediate can potentially react with the solvent (e.g., THF), leading to more complex mixtures.[2]
Q4: Can decarboxylation be a significant side reaction?
Yes, decarboxylation, the loss of CO2 from the carboxylic acid, can occur, particularly at elevated temperatures.[4][5][6] This would lead to the formation of 1,3-dichloro-2-fluorobenzene. The stability of the resulting carbanion intermediate influences the ease of this reaction.
Q5: My final product is discolored. What could be the cause?
Discoloration, often appearing as a yellow or brown tint, is typically due to trace impurities.[7] Potential causes include:
-
Azo compounds: If a diazotization reaction was used in the synthesis of a precursor, residual diazonium salts can form colored azo-byproducts.[7]
-
Oxidation products: Minor, colored byproducts can form from the oxidation of starting materials or the product, especially at elevated temperatures.[7]
Troubleshooting Guides
This section provides guidance on how to address specific issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Presence of 2,6-dichloro-3-fluorobenzamide impurity | Incomplete hydrolysis of the nitrile precursor. | - Increase reaction time or temperature of the hydrolysis step.- Use a stronger acid or base catalyst.- Monitor the reaction progress using TLC or HPLC to ensure complete conversion. |
| Formation of isomeric acids | Non-selective lithiation of the aromatic ring. | - Carefully control the temperature of the lithiation reaction (typically -78 °C).- Use a non-coordinating solvent to minimize side reactions.- Employ a directed metalation group to enhance regioselectivity. |
| Low yield and complex product mixture | Formation of a benzyne intermediate. | - Maintain a low reaction temperature to ensure the stability of the organolithium intermediate.- Use a trapping agent in a small-scale reaction to confirm the presence of benzyne.[3] |
| Presence of 1,3-dichloro-2-fluorobenzene | Decarboxylation of the final product. | - Avoid excessive heating during purification steps (e.g., distillation or recrystallization).- Perform purification under reduced pressure to lower the required temperature. |
| Product discoloration | Presence of colored impurities. | - Treat the crude product with activated carbon before recrystallization to adsorb colored impurities.[7]- Perform multiple recrystallizations to improve purity and color. |
Experimental Protocols
Protocol 1: Hydrolysis of 2,6-dichloro-3-fluorobenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-3-fluorobenzonitrile.
-
Acid Addition: Slowly and carefully add an aqueous solution of a strong acid (e.g., 70% sulfuric acid) to the flask. The addition should be performed in an ice bath to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by TLC or GC to monitor the disappearance of the starting material.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Analytical Characterization by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Potential synthetic pathways and side product formation.
References
- 1. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 2. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
impact of solvent choice on 2,6-Dichloro-3-fluorobenzoic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of 2,6-Dichloro-3-fluorobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
A1: this compound is a substituted aromatic carboxylic acid. Its reactivity is primarily influenced by:
-
The Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation (amide bond formation), and conversion to an acyl chloride. These reactions are fundamental for its use as a building block in organic synthesis.
-
The Aromatic Ring: The benzene ring is substituted with three electron-withdrawing halogen atoms (two chlorine and one fluorine). This deactivates the ring towards electrophilic aromatic substitution reactions.[1] The positions of these substituents also create significant steric hindrance around the carboxylic acid group and at the adjacent ring positions.
-
Halogen Atoms: The chlorine atoms can potentially participate in nucleophilic aromatic substitution or cross-coupling reactions under specific conditions, although this is often challenging due to the deactivated ring system.
Q2: How does solvent choice generally impact reactions involving this compound?
A2: Solvent choice is critical and can significantly influence reaction outcomes by:
-
Solubility: Ensuring that this compound and other reactants are sufficiently dissolved is the first step to a successful reaction. Poor solubility can lead to low reaction rates and yields.
-
Reaction Mechanism: The polarity of the solvent can affect the stability of intermediates and transition states. For instance, polar protic solvents can stabilize charged intermediates in SN1-type reactions, while polar aprotic solvents are often preferred for SN2 reactions to avoid solvating the nucleophile.[2]
-
Reaction Rate: The rate of a reaction can be either increased or decreased by the polarity of the solvent, depending on the nature of the reactants and the transition state.[3]
-
Side Reactions: The choice of solvent can promote or suppress the formation of unwanted byproducts. For example, in amide coupling reactions, using a non-polar solvent like Dichloromethane (DCM) can sometimes reduce the formation of N-acylurea byproducts.[4]
Q3: Which solvents are commonly used for reactions with this compound and its derivatives?
A3: While specific data for this compound is limited, common solvents for reactions involving similar substituted benzoic acids include:
-
Aprotic Solvents:
-
Dichloromethane (DCM): A versatile, less polar solvent often used for amide coupling reactions.[4]
-
Dimethylformamide (DMF): A polar aprotic solvent that is a good solvent for many organic compounds. It can also act as a catalyst in some reactions.[5]
-
Acetonitrile (ACN): A polar aprotic solvent used in a variety of organic reactions.
-
Tetrahydrofuran (THF): A moderately polar ether commonly used as a reaction solvent.
-
Ethyl Acetate (EtOAc): A moderately polar solvent often used for reactions and extractions.[5]
-
-
Protic Solvents:
-
Ethanol: A polar protic solvent that can also act as a nucleophile in some cases. It is considered a greener solvent option.[5]
-
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Recommended Solvent Adjustment |
| Poor Solubility of Starting Material | Ensure all reactants are fully dissolved. | Switch to a more polar solvent like DMF or consider a solvent mixture. Gentle heating may also improve solubility, but monitor for potential side reactions. |
| Inactive Reagents | Use fresh, high-purity reagents, especially for moisture-sensitive coupling agents like EDC. | Ensure the solvent is anhydrous, particularly for reactions sensitive to water. Use freshly distilled or commercially available anhydrous solvents. |
| Insufficient Activation of the Carboxylic Acid | Increase the amount of coupling agent or activating agent (e.g., HOBt). | The choice of solvent can influence the stability of the activated intermediate. If using a non-polar solvent like DCM, consider adding a polar aprotic co-solvent like DMF. |
Issue 2: Formation of Major Byproducts
| Potential Cause | Troubleshooting Step | Recommended Solvent Adjustment |
| N-acylurea Formation (in amide coupling) | This can occur due to the rearrangement of the O-acylisourea intermediate. Adding HOBt can help form a more stable active ester.[4] | Use a less polar solvent such as DCM if the starting materials are sufficiently soluble.[4] |
| Side Reactions with Solvent | The solvent may be participating in the reaction (e.g., hydrolysis with residual water, or reaction with nucleophilic solvents). | Switch to a non-reactive solvent. For example, if esterification is a problem with an alcohol solvent, change to an aprotic solvent like THF or DCM. |
Data Presentation
Table 1: Properties of Common Solvents and Their General Application in Reactions of Substituted Benzoic Acids.
| Solvent | Type | Polarity | General Applications & Considerations |
| Dichloromethane (DCM) | Aprotic | Low | Good for amide couplings; minimizes some side reactions.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solvating power; can accelerate reactions. May be difficult to remove during workup. |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Medium | Often used in synthesis and for extractions. Can be a good alternative to DCM.[5] |
| Acetonitrile (ACN) | Polar Aprotic | High | Useful for a range of reactions; relatively easy to remove. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Medium | Common reaction solvent; must be checked for peroxides if not freshly opened. |
| Ethanol | Polar Protic | High | "Green" solvent option; can participate in reactions (e.g., esterification).[5] |
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol is a general guideline for the synthesis of an amide from this compound and a primary or secondary amine, adapted from a similar procedure for 3-fluorobenzoic acid.[4]
-
Dissolution: Dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and Diisopropylethylamine (DIPEA) (2.5 eq) in an anhydrous solvent (e.g., DCM or DMF). Stir the mixture at room temperature for 10-15 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Coupling Agent Addition: In a separate flask, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the main reaction mixture at 0 °C (in an ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with a suitable extraction solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for low reaction yield.
References
Validation & Comparative
A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing a compound's pharmacological profile. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2][3] Among the various fluorinated scaffolds, fluorinated benzoic acids are particularly valuable building blocks. The position of the fluorine atom on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—can drastically alter the molecule's properties, leading to distinct advantages and disadvantages in drug design.
This guide provides an objective comparison of the ortho-, meta-, and para-isomers of fluorobenzoic acid, supported by physicochemical data and detailed experimental protocols to aid researchers in selecting the optimal isomer for their drug discovery programs.
Physicochemical Properties: A Tale of Three Isomers
The location of the fluorine atom has a profound impact on the electronic properties and, consequently, the physicochemical characteristics of the benzoic acid scaffold. These differences are critical in the early stages of drug design, influencing everything from solubility to target interaction.
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 | 65-85-0 |
| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₆O₂ |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| Boiling Point (°C) | ~259 (decomposes) | ~251 | 253.6 | 249 |
| pKa | 3.27 | 3.86 | 4.14 | 4.20 |
| Solubility in Water | Slightly soluble | Soluble | 1200 mg/L | 3400 mg/L |
Data compiled from multiple sources.[1][4]
The most striking difference among the isomers is their acidity (pKa). 2-Fluorobenzoic acid is the strongest acid, a phenomenon attributed to the "ortho effect," where the proximity of the highly electronegative fluorine atom to the carboxylic acid group provides a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion.[1][5] In the para position, the fluorine atom can also exert a resonance effect, which slightly counteracts the inductive effect, resulting in a weaker acid compared to the ortho isomer. The meta position is least affected by the fluorine's electron-withdrawing properties, resulting in an acidity closest to that of benzoic acid.
Biological Performance and Applications
The distinct physicochemical properties of each isomer translate into different biological activities and applications in drug design.
2-Fluorobenzoic Acid (ortho-isomer): This isomer is a common scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6] Its derivatives have also been explored as anticancer and neuroprotective agents. The enhanced acidity of the ortho-isomer can lead to stronger interactions with the target protein.
3-Fluorobenzoic Acid (meta-isomer): While less studied than the other two isomers, derivatives of 3-fluorobenzoic acid have been investigated for a range of activities. Its unique electronic and steric profile can be advantageous in achieving selectivity for a particular biological target.
4-Fluorobenzoic Acid (para-isomer): Derivatives of this isomer have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[7] The para-substitution pattern is frequently employed to block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of a drug candidate.[3]
While direct comparative in vitro data for all three isomers against a single target is not extensively available in the public literature, the provided experimental protocols can be utilized to generate such crucial comparative data.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the direct and reliable comparison of drug candidates.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory potency of the fluorobenzoic acid isomers against COX-1 and COX-2 enzymes, which is particularly relevant for the development of anti-inflammatory drugs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against COX-1 and COX-2.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorobenzoic acid isomers (test compounds)
-
Aspirin (non-selective inhibitor control)
-
Celecoxib (COX-2 selective inhibitor control)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Prostaglandin E2 (PGE2) ELISA kit for detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds (fluorobenzoic acid isomers) at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9][10]
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of the isomers to metabolism by cytochrome P450 enzymes, providing an early indication of their pharmacokinetic profile.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each isomer.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Fluorobenzoic acid isomers (test compounds)
-
Control compounds with known metabolic stability (e.g., verapamil, imipramine)
-
Acetonitrile with an internal standard to stop the reaction
-
LC-MS/MS for analysis
Procedure:
-
Pre-incubate the test compounds with HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the parent compound to calculate the in vitro half-life and intrinsic clearance.[11][12][13][14]
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of the fluorobenzoic acid isomers.
Objective: To determine the apparent permeability coefficient (Papp) of each isomer across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorobenzoic acid isomers (test compounds)
-
Lucifer yellow (a low-permeability marker to assess monolayer integrity)
-
LC-MS/MS for analysis
Procedure:
-
Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.
-
Wash the cell monolayers with transport buffer.
-
Add the test compounds to the apical (A) side of the monolayer.
-
Collect samples from the basolateral (B) side at various time points.
-
Measure the concentration of the test compounds in the collected samples using LC-MS/MS.
-
At the end of the experiment, measure the flux of Lucifer yellow to confirm the integrity of the cell monolayer.
-
Calculate the Papp value for each compound.
Visualizing Key Pathways and Workflows
Signaling Pathways
Fluorinated benzoic acid derivatives, particularly those developed as NSAIDs, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway, which reduces the production of pro-inflammatory prostaglandins. Some anti-inflammatory compounds can also modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: The NF-κB Signaling Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and optimization of drug candidates, such as fluorinated benzoic acid isomers.
Caption: A general workflow for drug candidate screening and optimization.
Conclusion
The choice between ortho-, meta-, and para-fluorobenzoic acid isomers is a critical decision in the early stages of drug design. The position of the fluorine atom significantly influences the molecule's physicochemical properties, which in turn dictates its biological activity, metabolic stability, and overall suitability as a drug candidate. While the ortho-isomer's enhanced acidity can be beneficial for target binding, and the para-isomer often provides improved metabolic stability, the optimal choice is ultimately target and context-dependent. This guide provides the foundational data and experimental framework to enable researchers to make informed decisions in their pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of three 18F-labeled carboxylic acids with 18F-FDG of the differentiation tumor from inflammation in model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. mttlab.eu [mttlab.eu]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to Synthetic Reagents for Protein Kinase Inhibitors: Evaluating Alternatives to 2,6-Dichloro-3-fluorobenzoic Acid
In the landscape of pharmaceutical synthesis, particularly in the development of targeted therapies like protein kinase inhibitors, the selection of starting materials is a critical decision that influences the efficiency, scalability, and economic viability of the entire process. While polysubstituted aromatic compounds like 2,6-Dichloro-3-fluorobenzoic acid are valuable synthons, a thorough evaluation of alternative reagents is paramount for process optimization and innovation. This guide provides a comparative analysis of synthetic routes for the tyrosine kinase inhibitor Pazopanib, offering insights into alternative starting materials and their respective synthetic pathways.
Comparison of Synthetic Routes for Pazopanib
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Its synthesis involves the coupling of a pyrimidine core with a substituted indazole moiety. While a direct, large-scale synthesis route starting from this compound is not widely documented in publicly available literature, the established syntheses of Pazopanib provide an excellent platform for comparing different precursor molecules that lead to the formation of the key indazole intermediate.
Here, we compare two prominent synthetic routes to Pazopanib, each starting from a different precursor to the crucial N,2,3-trimethyl-2H-indazol-6-amine intermediate.
| Parameter | Route 1: From 3-Methyl-6-nitro-1H-indazole | Route 2: From 6-Bromo-2,3-dimethyl-2H-indazole |
| Starting Material | 3-Methyl-6-nitro-1H-indazole | 6-Bromo-2,3-dimethyl-2H-indazole |
| Key Transformation | Reduction of nitro group and subsequent methylations | Copper-catalyzed amination with methylamine |
| Reported Overall Yield | ~55%[1] | Generally considered higher and more direct[2] |
| Number of Steps | Multiple steps for nitro reduction and methylation[3] | Fewer steps to the key indazole intermediate[2] |
| Reagents & Conditions | SnCl2/HCl or catalytic hydrogenation for reduction; Methylating agents (e.g., dimethyl sulfate, methyl iodide)[1] | Methylamine, copper salt catalyst[2] |
| Potential Advantages | Utilizes a commercially available starting material. | More efficient and direct route to the key intermediate, potentially higher yielding.[2] |
| Potential Disadvantages | Multi-step process can be lower yielding. Use of potentially hazardous methylating agents.[1] | May require synthesis of the brominated indazole starting material. |
Experimental Protocols
Route 1: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine from 3-Methyl-6-nitro-1H-indazole
This pathway involves the reduction of the nitro group of 3-methyl-6-nitro-1H-indazole to an amine, followed by methylation steps.
Step 1: Reduction of 3-Methyl-6-nitro-1H-indazole
-
Reagents: 3-Methyl-6-nitro-1H-indazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl), Ethyl acetate.
-
Procedure: To a suspension of 3-methyl-6-nitro-1H-indazole in ethyl acetate, add a solution of SnCl₂·2H₂O in concentrated HCl at 0-5 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then basified with a sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-methyl-1H-indazol-6-amine.[3]
Step 2: Methylation to N,2,3-trimethyl-2H-indazol-6-amine
-
Reagents: 3-Methyl-1H-indazol-6-amine, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate), and a solvent (e.g., acetone).
-
Procedure: A mixture of 3-methyl-1H-indazol-6-amine, the methylating agent, and the base in the solvent is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product may require purification by column chromatography to yield N,2,3-trimethyl-2H-indazol-6-amine.[1]
Route 2: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine from 6-Bromo-2,3-dimethyl-2H-indazole
This route offers a more direct conversion to the key intermediate.
-
Reagents: 6-Bromo-2,3-dimethyl-2H-indazole, Methylamine, Copper salt catalyst (e.g., CuI), a ligand (e.g., L-proline), a base (e.g., K₂CO₃), and a solvent (e.g., DMSO).
-
Procedure: A mixture of 6-bromo-2,3-dimethyl-2H-indazole, methylamine, the copper catalyst, ligand, and base in the solvent is heated in a sealed vessel. The reaction is monitored by TLC or HPLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product, N,2,3-trimethyl-2H-indazol-6-amine, can be purified by crystallization or chromatography.[2]
Signaling Pathways and Logical Relationships
The synthesis of Pazopanib, a tyrosine kinase inhibitor, is a multi-step process involving the formation of key intermediates. The following diagrams illustrate the logical flow of the synthetic routes and the role of the key intermediates.
Caption: Comparative synthetic routes to the key intermediate of Pazopanib.
The diagram above illustrates the two alternative synthetic pathways to the common intermediate, N,2,3-trimethyl-2H-indazol-6-amine, which is then coupled with another key fragment to produce Pazopanib.
Caption: Logical flow of Pazopanib synthesis.
This diagram shows the general logic of the Pazopanib synthesis, where two key intermediates, derived from their respective starting materials, are synthesized and then coupled to form the final active pharmaceutical ingredient.
References
A Comparative Guide to Validated Analytical Methods for 2,6-Dichloro-3-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical intermediates like 2,6-Dichloro-3-fluorobenzoic acid is paramount for ensuring product quality and process control. This guide provides a comparative overview of principal analytical methodologies applicable to the validation of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is contingent upon factors such as required sensitivity, sample matrix complexity, and available instrumentation.
Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of halogenated benzoic acids, providing a baseline for what can be expected when developing and validating a method for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. | Separation is based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Linearity Range | 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999) | Wide dynamic range, capable of trace-level analysis. |
| Precision (%RSD) | < 2% (Repeatability), < 5% (Intermediate Precision) | Typically < 15% |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120% |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range.[1] | Can be as low as the ng/L range with pre-concentration. |
| Limit of Quantitation (LOQ) | Method dependent, typically in the mid-to-high ng/mL range. | Can be as low as the low ng/L range with pre-concentration. |
| Sample Preparation | Simple dissolution in a suitable solvent.[2] | Often requires derivatization to increase volatility. Solid-Phase Extraction (SPE) may be needed for trace analysis.[3] |
| Analysis Time | Typically 5-15 minutes per sample. | Can be longer due to sample preparation and chromatographic run times. |
| Advantages | Robust, reliable, and widely available. Suitable for routine quality control. | High sensitivity and selectivity, allowing for trace-level quantification and identification in complex matrices. |
| Limitations | May have lower sensitivity compared to GC-MS. | Requires the analyte to be volatile or amenable to derivatization. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis of halogenated benzoic acids, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in various samples.
1. Instrumentation and Consumables:
-
HPLC System: Equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium acetate (analytical grade), Phosphoric acid or Formic acid (analytical grade), and Water (HPLC grade).
2. Preparation of Solutions:
-
Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water and adjust the pH to 2.5 with phosphoric acid or formic acid.[4] Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).[4]
-
Diluent: A mixture of mobile phase A and B in a 50:50 (v/v) ratio is a suitable diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard. Transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 210-230 nm for dichlorobenzoic acids).[5]
-
Gradient Program: A gradient elution may be necessary to ensure adequate separation from impurities. A typical starting point is a linear gradient from a lower to a higher percentage of the organic mobile phase (Mobile Phase B).
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample with the diluent to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the trace-level quantification of this compound, especially in complex matrices. Derivatization is typically required to increase the volatility of the benzoic acid.
1. Instrumentation and Consumables:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Column: A capillary column suitable for the analysis of derivatized acids (e.g., a 5% phenyl-methylpolysiloxane column).
-
Reagents: A suitable derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA), extraction solvent (e.g., ethyl acetate), and a suitable standard for use as an internal standard (e.g., an isotopically labeled analog).
2. Derivatization and Sample Preparation:
-
Extraction: For solid samples, dissolve in a suitable solvent. For liquid samples, liquid-liquid extraction may be necessary. Acidify the sample and extract with an organic solvent like ethyl acetate.[3]
-
Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add the derivatizing agent according to established procedures to convert the carboxylic acid to a more volatile ester or silyl ester.
-
Reconstitution: After the reaction is complete, evaporate the excess reagent and reconstitute the residue in a suitable solvent for GC injection.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Mass Scan Range: m/z 50-400 or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks in the validation of analytical methods.
References
A Comparative Analysis of Halogenated Benzoic Acid pKa Values
For Researchers, Scientists, and Drug Development Professionals
The acidity of benzoic acid and its derivatives, as quantified by the acid dissociation constant (pKa), is a fundamental parameter in drug design and development. The electronic and steric effects of substituents on the benzene ring can significantly influence the pKa, thereby affecting a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of the pKa values of halogenated benzoic acids, supported by experimental data and detailed methodologies for their determination.
Quantitative Analysis of pKa Values
The introduction of a halogen atom to the benzoic acid structure alters its acidity. The extent of this change is dependent on both the nature of the halogen and its position (ortho, meta, or para) on the benzene ring. The table below summarizes the experimentally determined pKa values for various halogenated benzoic acids in water at or near 25°C. A lower pKa value indicates a stronger acid.
| Substituent | pKa Value |
| H (Benzoic Acid) | 4.20 |
| ortho-Fluoro | 3.27 |
| meta-Fluoro | 3.86[1] |
| para-Fluoro | 4.14[2] |
| ortho-Chloro | 2.94 |
| meta-Chloro | 3.83 |
| para-Chloro | 3.98[3] |
| ortho-Bromo | 2.85[3] |
| meta-Bromo | 3.81[3] |
| para-Bromo | 3.97[4] |
| ortho-Iodo | 2.86 |
| meta-Iodo | 3.85 |
| para-Iodo | 4.08 |
Experimental Protocols for pKa Determination
The pKa values presented in this guide are typically determined using one of two primary experimental techniques: potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This is a widely used and accurate method for determining the pKa of weak acids.[3]
Principle: A solution of the halogenated benzoic acid is titrated with a standardized solution of a strong base, typically sodium hydroxide. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Detailed Methodology:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Sample Preparation: Accurately weigh a precise amount of the halogenated benzoic acid and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM. To maintain a constant ionic strength throughout the titration, 0.1 M potassium chloride (KCl) can be added to the solution.[5]
-
Titration Setup: Place the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution and place the beaker on a magnetic stirrer.
-
Titration Process: Begin stirring the solution and record the initial pH. Add the standardized sodium hydroxide (NaOH) solution in small, precise increments (e.g., 0.1 mL) from a burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Continue the titration until the pH has risen significantly (e.g., to pH 11-12). Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point). For more precise determination, a first or second derivative plot of the titration curve can be generated.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their ultraviolet-visible absorption spectrum upon ionization.[3][6]
Principle: The protonated (acidic) and deprotonated (anionic) forms of a halogenated benzoic acid have different UV-Vis absorption spectra. By measuring the absorbance of the solution at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[5]
Detailed Methodology:
-
Wavelength Selection: Determine the absorption spectra of the fully protonated form (in a highly acidic solution, e.g., pH 1-2) and the fully deprotonated form (in a highly basic solution, e.g., pH 10-11) of the halogenated benzoic acid. Identify the wavelength at which the difference in absorbance between the two forms is maximal.
-
Sample Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte. Prepare solutions of the halogenated benzoic acid at a constant concentration in each of these buffer solutions.
-
Absorbance Measurement: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound. The pKa can also be calculated using the following equation:
pKa = pH + log[(AI - A) / (A - AHA)]
where A is the absorbance at a given pH, AI is the absorbance of the fully deprotonated form, and AHA is the absorbance of the fully protonated form.
Discussion of Acidity Trends
The acidity of halogenated benzoic acids is primarily influenced by the interplay of two electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Halogens are more electronegative than carbon and therefore withdraw electron density from the benzene ring through the sigma bonds. This electron withdrawal stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thus increasing the acidity (lowering the pKa). The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, which destabilizes the carboxylate anion and decreases acidity. The resonance effect is most pronounced at the ortho and para positions.
The net effect on acidity depends on the balance between these two opposing effects. For halogens, the inductive effect generally outweighs the resonance effect.
-
Ortho Effect: Ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. This "ortho effect" is a combination of steric and electronic factors. The steric hindrance between the ortho substituent and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring. This reduces the resonance interaction between the carboxyl group and the ring, increasing the acidity of the proton.
The trend in acidity among the different halogens is not straightforward and arises from the complex interplay of their differing inductive and resonance effects, as well as their size.
References
- 1. pKa values [stenutz.eu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. (Solved) - Q7. The pKa of p-bromobenzoic acid is 3.97, and that of benzoic... (1 Answer) | Transtutors [transtutors.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of N-substituted benzamide derivatives, offering insights into their potential as antiproliferative agents. While direct SAR studies on 2,6-dichloro-3-fluorobenzoic acid derivatives are limited in publicly available literature, the principles derived from closely related benzamides provide a valuable framework for rational drug design.
This guide will delve into the synthesis, biological evaluation, and SAR of a series of benzamide analogs, presenting quantitative data in a clear, comparative format. Detailed experimental methodologies are provided to support the reproducibility of the findings, and a visual representation of the synthetic workflow is included to enhance understanding.
Comparative Antiproliferative Activity of N-Substituted Benzamide Derivatives
A study focused on modifying the structure of Entinostat (MS-275), a known histone deacetylase (HDAC) inhibitor, provides a compelling case study for understanding the SAR of N-substituted benzamides.[1] The synthesized compounds were evaluated for their antiproliferative activities against four human cancer cell lines: MCF-7 (breast), A549 (lung), K562 (leukemia), and MDA-MB-231 (breast).[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R Group | MCF-7 IC50 (μM) | A549 IC50 (μM) | K562 IC50 (μM) | MDA-MB-231 IC50 (μM) |
| MS-275 | Pyridin-3-yl | 1.8 ± 0.2 | 3.5 ± 0.4 | 0.9 ± 0.1 | 4.1 ± 0.5 |
| 2a | Phenyl | >50 | >50 | >50 | >50 |
| 2b | 2-Fluorophenyl | 15.3 ± 1.2 | 28.7 ± 2.5 | 11.2 ± 0.9 | 35.4 ± 3.1 |
| 2c | 2-Chlorophenyl | 8.9 ± 0.7 | 15.4 ± 1.3 | 6.5 ± 0.5 | 20.1 ± 1.8 |
| 2d | 2-Bromophenyl | 7.5 ± 0.6 | 12.8 ± 1.1 | 5.1 ± 0.4 | 18.9 ± 1.6 |
| 2e | 2-Nitrophenyl | 45.2 ± 3.9 | >50 | 38.6 ± 3.2 | >50 |
| 2f | 2-Aminophenyl | 2.1 ± 0.2 | 4.8 ± 0.4 | 1.5 ± 0.1 | 5.3 ± 0.5 |
| 2g | 2-Hydroxyphenyl | 3.2 ± 0.3 | 6.1 ± 0.5 | 2.4 ± 0.2 | 7.8 ± 0.7 |
| 2h | 2-Methoxyphenyl | 10.7 ± 0.9 | 19.3 ± 1.7 | 8.2 ± 0.7 | 25.6 ± 2.3 |
| 3a | 3-Fluorophenyl | 25.6 ± 2.1 | 41.2 ± 3.8 | 19.8 ± 1.6 | 48.9 ± 4.2 |
| 3b | 3-Chlorophenyl | 18.4 ± 1.5 | 33.1 ± 2.9 | 14.7 ± 1.2 | 39.8 ± 3.5 |
| 3c | 3-Nitrophenyl | >50 | >50 | >50 | >50 |
| 4a | 4-Fluorophenyl | 31.8 ± 2.7 | 48.9 ± 4.3 | 25.1 ± 2.1 | >50 |
| 4b | 4-Chlorophenyl | 22.5 ± 1.9 | 38.6 ± 3.4 | 17.9 ± 1.5 | 45.3 ± 4.0 |
Data extracted from a study on N-substituted benzamide derivatives as antitumor agents.[1]
Structure-Activity Relationship Analysis
The preliminary SAR analysis from this series of compounds reveals several key insights:
-
Importance of the Amide Linker and Phenyl Ring Substitution: The presence of a substituent on the phenyl ring of the R group appears crucial for antiproliferative activity, as the unsubstituted analog 2a was inactive.
-
Favorable Substituents at the 2-Position: Introduction of various groups at the 2-position of the phenyl ring generally led to improved activity compared to substitutions at the 3- or 4-positions.
-
Impact of Electron-Withdrawing and -Donating Groups: Halogen atoms (fluoro, chloro, bromo) at the 2-position (2b-2d ) conferred moderate activity. The introduction of a nitro group at the 2-position (2e ) was detrimental to activity. Conversely, electron-donating groups like amino (2f ) and hydroxyl (2g ) at the 2-position resulted in a significant increase in potency, with activity comparable to or better than the reference compound MS-275.
-
Detrimental Effect of Chlorine or Nitro Groups at Other Positions: The presence of a chlorine atom or a nitro group on the benzene ring of the benzamide moiety was found to significantly decrease the antiproliferative activity.[1]
Synthetic Workflow of N-Substituted Benzamide Derivatives
The general synthetic route for the preparation of the N-substituted benzamide derivatives is depicted in the following workflow diagram.
Caption: General synthetic scheme for N-substituted benzamide derivatives.
Experimental Protocols
Antiproliferative Activity Assessment: MTT Assay
The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, K562, MDA-MB-231)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The structure-activity relationship of N-substituted benzamides highlights the critical role of substituent type and position in determining their antiproliferative efficacy. The findings from the presented case study suggest that modifications to the benzamide scaffold, particularly at the 2-position of the N-phenyl ring with electron-donating groups, can lead to potent anticancer agents. While this guide focuses on a specific series of benzamides, the principles of SAR, coupled with robust experimental protocols, provide a solid foundation for the rational design and development of novel derivatives of this compound and other related compounds as potential therapeutic agents. Further exploration of this chemical space is warranted to uncover new candidates with improved potency, selectivity, and pharmacological profiles.
References
A Comparative Guide to Assessing the Purity of Commercial 2,6-Dichloro-3-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. 2,6-Dichloro-3-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is a critical step that influences reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical techniques for assessing the purity of commercial this compound, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques
The purity of this compound is typically assessed using several analytical methods. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities, required sensitivity, and the availability of instrumentation.
Potential Impurities: Impurities in commercial this compound can originate from the synthetic route and storage conditions. Common synthesis pathways may lead to impurities such as:
-
Isomeric Impurities: Other isomers of dichlorofluorobenzoic acid.
-
Unreacted Starting Materials: Residual precursors from the synthesis process.
-
Byproducts: Compounds formed from side reactions.
-
Residual Solvents: Solvents used during synthesis and purification.
Below is a summary of the performance of the primary analytical techniques for purity assessment.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.[1] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[1] | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei.[1] |
| Typical Purity Assay (%) | 98.5 - 99.8 | 98.0 - 99.5 | 98.8 - 99.9 |
| Limit of Detection (LOD) | 1 - 10 µg/mL[1] | 6 - 44 ng/L (after derivatization)[1] | High (typically >0.1% w/w) |
| Precision (RSD) | < 1% | < 5% | < 0.5% |
| Throughput | High | Medium | Low to Medium |
| Impurity Identification | Tentative by UV spectrum and retention time; definitive with a mass spectrometer (LC-MS). | High confidence through mass spectral library matching. | Excellent for structural elucidation of unknown impurities. |
| Primary Method | No (requires a certified reference standard) | No (requires a certified reference standard) | Yes (with a certified internal standard) |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation: HPLC system equipped with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical starting point is a linear gradient from 30% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities. Derivatization is necessary for acidic compounds like this compound to enhance volatility.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation (Derivatization): Convert the acid to a more volatile ester (e.g., methyl ester using BF3/methanol). Dissolve the derivatized sample in a suitable solvent like dichloromethane or hexane.[2]
-
Data Analysis: Identify the main peak and impurities by their mass spectra and retention times. Purity is calculated by the area percent method from the Total Ion Chromatogram (TIC).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct measure of purity against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Materials: High-precision NMR tubes, deuterated solvent (e.g., DMSO-d6), certified internal standard (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250 for the signals being integrated.
-
-
Data Analysis: The purity of the analyte is calculated using the following equation, comparing the integral of a signal from the analyte to that of the internal standard:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Visualizing the Purity Assessment Workflow
A logical workflow for the comprehensive purity analysis of commercial this compound is essential for ensuring product quality.
Purity assessment workflow for this compound.
References
A Spectroscopic Comparison Guide: 2,6-Dichloro-3-fluorobenzoic Acid and Its Synthetic Precursors
This guide provides a detailed spectroscopic comparison of 2,6-dichloro-3-fluorobenzoic acid and its key synthetic precursors, 2,6-dichloro-3-fluorotoluene and 2,6-dichloro-3-fluorobenzaldehyde. The analysis focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering experimental data to help researchers distinguish these compounds and monitor reaction progress.
The synthetic route from the toluene precursor to the final benzoic acid product involves a two-step oxidation process. This progression offers distinct changes in spectroscopic signatures, which are detailed below.
Caption: Synthetic pathway from precursors to final product.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2,6-Dichloro-3-fluorotoluene | -CH₃ | ~2.4 - 2.5 | s | - |
| Aromatic H | ~7.0 - 7.4 | m | - | |
| 2,6-Dichloro-3-fluorobenzaldehyde | -CHO | ~10.4 | s | - |
| Aromatic H | ~7.3 - 7.8 | m | - | |
| This compound | -COOH | ~11.0 - 13.0 | br s | - |
| Aromatic H | ~7.2 - 7.6 | m | - |
Analysis: The most significant change in the ¹H NMR spectra is the chemical shift of the protons on the functional group. The oxidation of the methyl group (-CH₃) to an aldehyde (-CHO) results in a substantial downfield shift from ~2.4 ppm to ~10.4 ppm due to the deshielding effect of the carbonyl group. A further oxidation to the carboxylic acid (-COOH) shifts this proton signal even further downfield to a broad singlet between 11 and 13 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2,6-Dichloro-3-fluorotoluene | -CH₃ | ~20 - 22 |
| Aromatic C | ~120 - 140 | |
| C-F | ~155 - 160 (d) | |
| 2,6-Dichloro-3-fluorobenzaldehyde | -CHO | ~188 - 192 |
| Aromatic C | ~125 - 145 | |
| C-F | ~158 - 163 (d) | |
| This compound | -COOH | ~164 - 168 |
| Aromatic C | ~123 - 142 | |
| C-F | ~156 - 161 (d) |
Analysis: The ¹³C NMR data clearly illustrates the change in the carbon environment of the functional group. The methyl carbon signal at ~20-22 ppm disappears upon oxidation. It is replaced by the highly deshielded aldehyde carbonyl carbon at ~188-192 ppm. Upon further oxidation to the carboxylic acid, this signal shifts upfield to ~164-168 ppm. The aromatic carbon signals show minor shifts, and the carbon attached to fluorine consistently appears as a doublet due to C-F coupling.
Table 3: Key Infrared (IR) Absorption Data
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2,6-Dichloro-3-fluorotoluene | 2850-3000 | C-H (sp³) Stretch |
| 1450-1600 | C=C Aromatic Stretch | |
| 1000-1200 | C-F Stretch | |
| 600-800 | C-Cl Stretch | |
| 2,6-Dichloro-3-fluorobenzaldehyde | 2720-2820 | C-H (Aldehyde) Stretch |
| 1690-1710 | C=O (Carbonyl) Stretch | |
| 1450-1600 | C=C Aromatic Stretch | |
| 1000-1200 | C-F Stretch | |
| 600-800 | C-Cl Stretch | |
| This compound | 2500-3300 | O-H (Carboxylic Acid) Stretch (broad) |
| 1680-1710 | C=O (Carbonyl) Stretch | |
| 1450-1600 | C=C Aromatic Stretch | |
| 1210-1320 | C-O Stretch | |
| 1000-1200 | C-F Stretch | |
| 600-800 | C-Cl Stretch |
Analysis: The IR spectra provide definitive evidence of the oxidation steps. The spectrum of the toluene precursor is characterized by C-H sp³ stretches. The appearance of a strong, sharp absorption band around 1700 cm⁻¹ is the primary indicator of the formation of the benzaldehyde. This C=O stretch is retained in the benzoic acid, but the most telling feature for the final product is the appearance of a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Formula | Molecular Weight | Key m/z Peaks and Interpretation |
| 2,6-Dichloro-3-fluorotoluene | C₇H₅Cl₂F | 178.02 | 178 (M⁺), 180 (M⁺+2), 182 (M⁺+4) - Isotopic pattern for 2 Cl atoms. 143 ([M-Cl]⁺). |
| 2,6-Dichloro-3-fluorobenzaldehyde | C₇H₃Cl₂FO | 191.99 | 192 (M⁺), 194 (M⁺+2), 196 (M⁺+4) - Isotopic pattern for 2 Cl atoms. 191 ([M-H]⁺), 163 ([M-CHO]⁺). |
| This compound | C₇H₃Cl₂FO₂ | 207.99 | 208 (M⁺), 210 (M⁺+2), 212 (M⁺+4) - Isotopic pattern for 2 Cl atoms. 191 ([M-OH]⁺), 163 ([M-COOH]⁺). |
Analysis: Mass spectrometry confirms the identity and elemental composition of each compound. The molecular ion (M⁺) peak increases by 14 amu (CH₂ to CO) and then by 16 amu (O atom) through the oxidation sequence. A characteristic feature for all three compounds is the isotopic cluster for the molecular ion, showing M⁺, M⁺+2, and M⁺+4 peaks in an approximate 9:6:1 ratio, which is indicative of a molecule containing two chlorine atoms.
Experimental Protocols
Standard procedures for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample (or 10-20 µL of a liquid) was dissolved in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube.[1]
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans. Chemical shifts were referenced internally to tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[1]
-
¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse program with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 512-1024 scans.[2] Chemical shifts were referenced to the solvent signal (CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact.
-
Instrumentation: A standard FT-IR spectrometer was used.
-
Data Acquisition: Spectra were recorded from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16-32 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal was taken prior to sample analysis.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: An Electron Ionization (EI) mass spectrometer, often coupled with a Gas Chromatography (GC) system for sample introduction (GC-MS), was used.
-
Data Acquisition: The sample was introduced into the ion source, which was maintained at 200-250°C. EI was performed at a standard energy of 70 eV. The mass analyzer scanned a range from m/z 40 to 400 to detect the molecular ion and relevant fragment ions.
References
A Comparative Performance Analysis of 2,6-Dichloro-3-fluorobenzoic Acid in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,6-Dichloro-3-fluorobenzoic acid and its derivatives in pivotal reaction types, primarily focusing on palladium-catalyzed cross-coupling reactions. Its utility as a functionalized building block in the synthesis of complex molecules, including pharmaceuticals like Lumacaftor, is highlighted through comparative data and detailed experimental protocols.
Introduction to this compound
This compound is a versatile synthetic intermediate possessing multiple reactive sites that can be selectively functionalized. The presence of two chlorine atoms, a fluorine atom, and a carboxylic acid group on the benzene ring allows for a range of chemical modifications. The chlorine atoms serve as primary handles for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[1] The differential electronic environment of the two chlorine atoms (one ortho to fluorine, the other meta) can also be exploited to achieve regioselectivity under carefully controlled conditions.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound derivatives in complex synthesis lies in their application as electrophilic partners in cross-coupling reactions. The carbon-chlorine bonds are significantly more reactive than the carbon-fluorine bond under standard palladium-catalyzed conditions, allowing for selective functionalization.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone method for forming C-C bonds. For aryl chlorides like this compound, successful coupling necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[3]
// Nodes Pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X L2\n(Aryl Halide Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="Ar-Pd(II)-R L2\n(Biaryl Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for labels ArX_in [label="Ar-X\n(e.g., 2,6-Dichloro-3-fluorobenzoyl derivative)", shape=none, fontcolor="#EA4335"]; Boronic_in [label="R-B(OH)2 + Base", shape=none, fontcolor="#34A853"]; Product_out [label="Ar-R\n(Coupled Product)", shape=none, fontcolor="#4285F4"];
// Edges Pd0 -> OxAdd [arrowhead=vee, color="#EA4335"]; OxAdd -> PdII_Aryl [arrowhead=vee, color="#EA4335"]; PdII_Aryl -> Transmetal [arrowhead=vee, color="#34A853"]; Transmetal -> PdII_Biaryl [arrowhead=vee, color="#34A853"]; PdII_Biaryl -> ReductElim [arrowhead=vee, color="#4285F4"]; ReductElim -> Pd0 [arrowhead=vee, color="#4285F4"];
// Input/Output Edges ArX_in -> OxAdd [arrowhead=vee, style=dashed, color="#EA4335"]; Boronic_in -> Transmetal [arrowhead=vee, style=dashed, color="#34A853"]; ReductElim -> Product_out [arrowhead=vee, style=dashed, color="#4285F4"]; } . Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloro-Aryl Scaffolds Data is generalized from protocols for challenging aryl chlorides and serves as a starting point for optimization.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 110 | ~90-98 |
| 3 | 3-Boronobenzoic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100-150 | ~70-85[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing the vast number of pharmaceuticals that are aryl amines.[5] The reaction's development has provided a broad scope for coupling various amines with aryl halides under relatively mild conditions.[6] A prominent industrial application involving a related scaffold is the synthesis of Lumacaftor, a drug for treating cystic fibrosis, which involves the coupling of an amine with a chloro-substituted pyridine ring.[4][7]
// Nodes Pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X L2\n(Aryl Halide Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Coord [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="[Ar-Pd(II)-NR'R'']L2\n(Amido Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for labels ArX_in [label="Ar-X\n(Aryl Halide)", shape=none, fontcolor="#EA4335"]; Amine_in [label="HNR'R'' + Base", shape=none, fontcolor="#34A853"]; Product_out [label="Ar-NR'R''\n(Aryl Amine)", shape=none, fontcolor="#4285F4"];
// Edges Pd0 -> OxAdd [arrowhead=vee, color="#EA4335"]; OxAdd -> PdII_Aryl [arrowhead=vee, color="#EA4335"]; PdII_Aryl -> Amine_Coord [arrowhead=vee, color="#34A853"]; Amine_Coord -> PdII_Amido [arrowhead=vee, color="#34A853"]; PdII_Amido -> ReductElim [arrowhead=vee, color="#4285F4"]; ReductElim -> Pd0 [arrowhead=vee, color="#4285F4"];
// Input/Output Edges ArX_in -> OxAdd [arrowhead=vee, style=dashed, color="#EA4335"]; Amine_in -> Amine_Coord [arrowhead=vee, style=dashed, color="#34A853"]; ReductElim -> Product_out [arrowhead=vee, style=dashed, color="#4285F4"]; } . Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dichloro-Aryl Scaffolds
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (2) | Toluene | 100 | >90 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | >85 |
| 3 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 100 | >90 |
Comparison with Alternative Aryl Halides
The performance of an aryl halide in cross-coupling reactions is fundamentally dictated by the carbon-halogen bond dissociation energy (BDE). The reactivity trend is well-established: I > Br > Cl >> F.[8] This means that aryl chlorides, like this compound, are significantly less reactive than their bromide or iodide counterparts and require more forcing conditions or highly specialized catalyst systems. Conversely, the C-F bond is extremely strong and generally unreactive under these conditions, which is advantageous for selectivity.[8]
Table 3: Qualitative Comparison of Aryl Halide Performance
| Aryl Halide Type | Relative Reactivity | Typical Catalyst Requirement | Typical Temperature | Key Advantage |
| Aryl Iodide | Very High | Standard (e.g., Pd(PPh₃)₄) | Room Temp - 80°C | Mild conditions, fast rates |
| Aryl Bromide | High | Standard to active ligands | 60°C - 100°C | Good balance of reactivity and stability |
| Aryl Chloride | Moderate | Highly active, bulky ligands | 80°C - 120°C | Lower cost, wide availability |
| Aryl Fluoride | Very Low (Inert) | Specialized Ni/Pd catalysts | >100°C, often harsh | Can be an unreactive site for other couplings |
Experimental Protocols
The following are generalized protocols that serve as a robust starting point for reactions involving this compound derivatives. Optimization of specific parameters may be required for novel substrates.
// Nodes Setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="2. Add Solid Reagents\n(Aryl Halide, Boronic Acid/Amine, Base)"]; Catalyst [label="3. Add Catalyst System\n(Pd Precursor & Ligand)"]; Solvent [label="4. Add Degassed Solvent"]; Reaction [label="5. Heat and Stir\n(Monitor by TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="6. Workup\n(Quench, Extract, Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="7. Purification\n(Column Chromatography)"]; Analyze [label="8. Analysis\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents -> Catalyst -> Solvent -> Reaction -> Workup -> Purify -> Analyze; } . Caption: A generalized workflow for cross-coupling experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for the mono-arylation of a this compound derivative.[1][9]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%) or the combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative starting point for the amination of a this compound derivative.[5][10]
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.5-3 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound derivative (1.0 equiv.) and seal the tube with a septum. Remove from the glovebox.
-
Solvent and Nucleophile Addition: Add anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously until the reaction is complete as judged by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite if necessary.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. US10844048B2 - Process and crystalline forms of lumacaftor - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Efficacy of 2,6-Dichloro-3-fluorobenzoic Acid Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of compounds derived from 2,6-dichloro-3-fluorobenzoic acid and its structural analogs. The following sections detail their anticancer and antimicrobial activities, supported by available experimental data. This document also outlines the methodologies for key biological assays and visualizes potential signaling pathways and experimental workflows.
Anticancer Activity
Derivatives of halogenated benzoic acids have demonstrated notable cytotoxic effects against various cancer cell lines. The inclusion of fluorine and chlorine atoms on the benzoic acid scaffold can significantly influence the anticancer potential of these compounds.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various fluorinated and chlorinated benzoic acid derivatives against several cancer cell lines. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Fluorinated Benzimidazole Derivatives | A549 (Lung Carcinoma) | 0.354 - 0.377 | |
| HeLa (Cervical Cancer) | 0.188 - 0.354 | ||
| HepG2 (Liver Cancer) | 0.188 | ||
| A498 (Kidney Cancer) | 0.354 | ||
| A375 (Melanoma) | 0.177 | ||
| Tricyclic Vorinostat Analogues | MV4-11 (Leukemia) | 0.093 - 0.692 | |
| Daudi (Lymphoma) | 0.137 - 0.944 | ||
| A549 (Lung Carcinoma) | 1.05 - 1.21 | ||
| MCF-7 (Breast Cancer) | 0.368 - 0.661 | ||
| Fluoro-substituted (-)-epigallocatechin-3-gallate Analogs | MDA-MB-231 (Breast Cancer) | Not specified, but showed tumor growth inhibition | |
| DAPs (difluoro-diarylidenylpiperidones) | A2780 (Ovarian Cancer) | <10 | |
| HCT-116 (Colon Cancer) | <10 |
Antimicrobial Activity
Substituted benzoic acid derivatives have also been investigated for their antibacterial properties. The nature and position of halogen substituents on the aromatic ring play a crucial role in determining their antimicrobial efficacy.
Quantitative Comparison of Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for various halogenated benzoic acid derivatives against different bacterial strains. As with the cytotoxicity data, these values are compiled from multiple sources.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus | 3.91 - 15.63 | |
| Staphylococcus epidermidis | 15.63 - 31.25 | ||
| 2-Chlorobenzoic Acid Derivatives (Schiff's bases) | Escherichia coli | Comparable to Norfloxacin | |
| Linezolid Analogues | Staphylococcus aureus | 16 - 32 | |
| Enterococcus faecalis | 16 - 32 | ||
| Enterococcus faecium | 16 - 32 | ||
| Pseudomonas aeruginosa (with PMBN) | 16 - 32 |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[3]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 1.5 to 4 hours.[2]
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble purple formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 492 or 570 nm.[2] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Workflow for Evaluating Biological Efficacy
Caption: Workflow for the synthesis, screening, and analysis of novel benzoic acid derivatives.
Potential Anticancer Signaling Pathways
While specific signaling pathways for derivatives of this compound are not yet fully elucidated, related halogenated compounds are known to interfere with key cancer-related pathways.
Caption: Potential signaling pathways targeted by halogenated benzoic acid derivatives in cancer cells.
References
A Comparative Guide to the Environmental Impact of Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Halogenated benzoic acids are a class of chemical compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their substitution with halogen atoms (fluorine, chlorine, bromine, or iodine) at various positions on the aromatic ring significantly influences their chemical properties and, consequently, their environmental fate and impact. This guide provides a comparative analysis of the environmental effects of different halogenated benzoic acids, focusing on their toxicity, biodegradability, persistence, and potential for bioaccumulation, supported by available experimental data.
Comparative Environmental Impact Data
The following tables summarize the available quantitative data on the environmental impact of various ortho-, meta-, and para-substituted halogenated benzoic acids. It is important to note that there are significant data gaps in the publicly available literature, particularly for iodinated and several ortho- and meta-substituted isomers.
Table 1: Aquatic Toxicity of Halogenated Benzoic Acids
| Compound | Organism | Endpoint | Value (mg/L) | Citation |
| Fluorobenzoic Acids | ||||
| 2-Fluorobenzoic acid | Data not available | |||
| 3-Fluorobenzoic acid | Data not available | |||
| 4-Fluorobenzoic acid | Data not available | |||
| Chlorobenzoic Acids | ||||
| 2-Chlorobenzoic acid | Daphnia magna (Water Flea) | 48h EC50 | >100 | [1] |
| Desmodesmus subspicatus (Green Algae) | 72h IC50 | >100 | [1] | |
| 3-Chlorobenzoic acid | Cyprinus carpio (Carp) | 96h LC50 | 0.45 | [2] |
| 4-Chlorobenzoic acid | Daphnia magna (Water Flea) | 24h EC50 | >20 | [3] |
| Daphnia pulex (Water Flea) | 96h LC50 | >100 | [4] | |
| Bromobenzoic Acids | ||||
| 2-Bromobenzoic acid | Data not available | |||
| 3-Bromobenzoic acid | Data not available | |||
| 4-Bromobenzoic acid | Pseudokirchneriella subcapitata (Green Algae) | 48h ErC50 | 13.48 | [5] |
| Iodobenzoic Acids | ||||
| 2-Iodobenzoic acid | Data not available | |||
| 3-Iodobenzoic acid | Data not available | |||
| 4-Iodobenzoic acid | Data not available |
Table 2: Biodegradability of Halogenated Benzoic Acids
| Compound | Test Guideline | Result | Biodegradation (%) | Citation |
| Fluorobenzoic Acids | ||||
| 4-Fluorobenzoic acid | Not specified | Readily biodegradable by isolated bacterial strains | Stoichiometric fluoride release | [1] |
| Chlorobenzoic Acids | ||||
| 2-Chlorobenzoic acid | Japanese MITI test (similar to OECD 301C) | Resistant to degradation | Not specified | [6] |
| 3-Chlorobenzoic acid | Not specified | Degraded by Pseudomonas putida | 92% removal in 14h (100 mg/L) | [7] |
| 4-Chlorobenzoic acid | Not specified | Biodegradable | Not specified | [8] |
| Bromobenzoic Acids | ||||
| 4-Bromobenzoic acid | OECD 302B | Readily biodegradable | 100% in 9 days | [5] |
| Iodobenzoic Acids | ||||
| Data not available |
Table 3: Persistence and Bioaccumulation of Halogenated Benzoic Acids
| Compound | Parameter | Value | Citation |
| Chlorobenzoic Acids | |||
| 2-Chlorobenzoic acid | Bioconcentration Factor (BCF) | Estimated: 8 - 21 | [6] |
| 4-Chlorobenzoic acid | Bioconcentration Factor (BCF) in golden ide fish | < 10 | [2] |
| Soil Half-life (DT50) | 64 days (in one study) | [9] | |
| Bromobenzoic Acids | |||
| 4-Bromobenzoic acid | Log Pow | 2.86 | [5] |
| Bioaccumulation | Not expected | [5] | |
| Fluorobenzoic and Iodobenzoic Acids | |||
| Data not available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of environmental impact data. Below are summaries of two key OECD guidelines frequently referenced in ecotoxicology and biodegradability studies.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia species, typically Daphnia magna.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Procedure: The daphnids are exposed to a range of concentrations of the test substance in a defined aqueous medium for 48 hours.
-
Observation: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.
-
Endpoint: The primary endpoint is the 48-hour EC50, which is the concentration of the substance that causes immobilisation in 50% of the daphnids.
-
Test Conditions: The test is conducted under controlled conditions of temperature (20 ± 2 °C), pH (6-9), and photoperiod (commonly 16 hours light, 8 hours dark). No feeding occurs during the test.
-
Reference Substance: A reference toxicant is tested periodically to ensure the sensitivity of the test organisms.
OECD 301D: Ready Biodegradability - Closed Bottle Test
This test evaluates the ready biodegradability of chemical substances by aerobic microorganisms.
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature.
-
Measurement: The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over a 28-day period.
-
Calculation: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).
-
Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.
-
Controls: The test includes blank controls (inoculum only) to account for endogenous respiration and a reference control with a readily biodegradable substance (e.g., sodium benzoate) to validate the test procedure. A toxicity control, containing both the test substance and the reference substance, is also included to check for inhibitory effects of the test substance on the microorganisms.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing aquatic toxicity and the logical relationships of key environmental impact factors.
Caption: Workflow for an aquatic toxicity test (e.g., OECD 202).
Caption: Factors influencing the environmental impact of halogenated benzoic acids.
References
- 1. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ENVIRONMENTAL [oasis-lmc.org]
- 7. researchgate.net [researchgate.net]
- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 9. oealabs.com [oealabs.com]
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-3-fluorobenzoic Acid: A Procedural Guide
The proper disposal of 2,6-Dichloro-3-fluorobenzoic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this substance requires specific handling and disposal procedures to mitigate risks. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.
Immediate Safety & Handling
Before disposal, safe handling is paramount. This compound is known to cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles (conforming to EN 166 or NIOSH standards).[1][4] | To prevent eye contact and serious irritation.[1][5] |
| Hand Protection | Compatible protective gloves (e.g., nitrile rubber).[1][5] | To prevent skin contact and irritation.[1][5] |
| Body Protection | Laboratory coat and long-sleeved clothing.[1][4] | To prevent skin exposure.[1] |
| Respiratory | Not required for small-scale lab use with adequate ventilation.[1] | For large spills or poor ventilation, a NIOSH/MSHA approved respirator is necessary.[1][4] |
Always handle this chemical in a well-ventilated area or within a chemical fume hood to minimize inhalation of its dust.[1][3][6] Avoid creating dust during handling.[2][3]
Spill & Leak Cleanup Procedure
In the event of an accidental spill, follow these steps immediately:
-
Ensure Ventilation: Make sure the area is well-ventilated to disperse any airborne dust.[6]
-
Wear PPE: Don the appropriate PPE as detailed in Table 1 before approaching the spill.
-
Containment: Prevent the powder from spreading or entering drains.[5][6]
-
Cleanup: Carefully sweep or vacuum the spilled material.[2][6] Avoid actions that generate dust. Place the collected material into a suitable, clearly labeled container for disposal.[2][6]
-
Decontamination: Clean the affected area thoroughly.[5]
-
Dispose: Treat all cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste and place them in the designated waste container.[7]
Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process. As a chlorinated and fluorinated compound, this compound must be treated as halogenated organic waste .[8]
-
DO NOT mix with non-halogenated organic waste.[8][9] Mixing different waste streams increases disposal costs and complexity.[9]
-
DO collect waste in a designated, compatible container, which is typically provided by your institution's Environmental Health & Safety (EH&S) department.[9][10]
-
DO keep the original product container if possible, as it is already compatible and labeled.[5]
Disposal Workflow
The disposal of this compound must comply with all federal, state, and local regulations.[11][12] The process involves careful collection, labeling, and transfer to a licensed waste management facility. The following workflow outlines the necessary steps.
Caption: Workflow for the safe disposal of halogenated chemical waste.
Key Steps in the Disposal Procedure:
-
Identify and Segregate: Confirm the waste is this compound and handle it as a halogenated organic waste stream.[8]
-
Package Correctly: Place the waste into a compatible, leak-proof container with a secure lid.[10][13][14] The container must be in good condition.[14]
-
Label Properly: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9] The label must clearly identify the contents, including the full chemical name.
-
Store Safely: Keep the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and segregated from incompatible materials.[1][9][10]
-
Arrange for Disposal: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor to arrange for pickup and final disposal.[1] The final disposal must be carried out at an approved and licensed waste treatment plant.[1][2][3]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.es [fishersci.es]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 161957-55-7 Name: 3-Chloro-2-fluorobenzoic Acid3-Chloro-2-fluorobenzoic acid [xixisys.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2,6-Dichloro-3-fluorobenzoic acid
Essential Safety and Handling Guide for 2,6-Dichloro-3-fluorobenzoic Acid
This guide provides immediate, essential safety and logistical information for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal, fostering a culture of safety and building trust in our commitment to your well-being beyond the product itself.
Chemical Profile and Hazards
This compound is a halogenated aromatic carboxylic acid.[1] While specific occupational exposure limits for this compound have not been established, it is classified as a hazardous substance.[2][3] The primary hazards associated with this chemical are:
-
Serious Eye Irritation: Causes serious eye irritation.[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][4][5]
Due to these hazards, strict adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling this compound. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[2] | Protects against dust particles and potential splashes, preventing serious eye irritation.[2][5] |
| Hand Protection | Chemically resistant gloves. For incidental contact, nitrile gloves may be used but must be changed immediately upon contamination. For direct or prolonged contact, neoprene or butyl rubber gloves are recommended. Always inspect gloves for integrity before use. | Prevents skin contact, as the acid is a known skin irritant.[4][5] Nitrile has poor resistance to some halogenated hydrocarbons and strong acids.[3] |
| Skin and Body Protection | A laboratory coat should be worn at all times. When handling larger quantities, an impervious apron or coveralls are recommended to prevent skin exposure. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | For weighing and handling of the powder, which may generate dust, a NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is required. If vapors are expected, a combination cartridge for acid gases and organic vapors should be used. All respirator use must be in accordance with a documented respiratory protection program. | Prevents respiratory tract irritation from dust or vapor inhalation.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6]
-
Ventilation: Ensure adequate ventilation. The fume hood should have a tested and certified face velocity.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]
-
Spill Kit: A chemical spill kit appropriate for acidic and halogenated organic compounds should be available in the immediate work area.
2. Weighing and Handling the Solid:
-
Avoid Dust Generation: Handle the solid carefully to avoid creating dust. Use a scoop or spatula for transfers.
-
Weighing Enclosure: If possible, weigh the powder within a ventilated balance enclosure or in the chemical fume hood on a tared weigh paper or in a sealed container.[7]
-
Container Management: Keep the container of this compound tightly closed when not in use.[3]
3. Solution Preparation:
-
Solvent Addition: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Exothermic Reactions: Be aware of potential exothermic reactions when dissolving in certain solvents.
4. Post-Handling Decontamination:
-
Work Surface: Decontaminate the work surface with a suitable cleaning agent after handling is complete.
-
Equipment: Clean all contaminated equipment thoroughly.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated Organic Waste: All solid waste contaminated with this compound and any unused material should be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Liquid Waste: Solutions of this compound should be collected in a separate, compatible "Halogenated Organic Liquid Waste" container.
-
Do Not Mix: Do not mix halogenated waste with non-halogenated waste streams.
2. Container Management:
-
Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards.
-
Closure: Keep waste containers securely closed except when adding waste.
3. Disposal Procedure:
-
Licensed Waste Disposal: Arrange for the collection and disposal of all waste through a licensed hazardous waste disposal company.
-
Regulatory Compliance: Ensure all disposal practices are in accordance with local, state, and federal regulations.
-
Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.
Emergency Spill Protocol
In the event of a spill, immediate and appropriate action is required to mitigate the hazard.
1. Minor Spill (Contained within the fume hood):
-
Alert Personnel: Alert others in the immediate area.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: Use a spill kit absorbent for acidic and organic compounds to contain the spill.
-
Neutralization (Optional, with caution): For small spills, cautiously neutralize with a weak base such as sodium bicarbonate. Avoid adding a strong base directly to the acid.
-
Cleanup: Carefully sweep up the absorbed material and place it in the "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
2. Major Spill (Outside of the fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert laboratory personnel and contact the institution's emergency response team.
-
Restrict Access: Prevent entry into the affected area.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) to emergency responders.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. 2,6-Dichloro-4-fluorobenzoic acid | 232275-55-7 [chemicalbook.com]
- 2. fishersci.es [fishersci.es]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 2,4-Dichloro-3-fluorobenzoic acid | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
